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3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine Documentation Hub

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  • Product: 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine
  • CAS: 869012-93-1

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 869012-93-1)

[1][2] Executive Summary 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 869012-93-1), often referred to in laboratory shorthand as 3-bromo-2-methyl-6-azaindole , represents a high-value heterocyclic scaffold in modern d...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 869012-93-1), often referred to in laboratory shorthand as 3-bromo-2-methyl-6-azaindole , represents a high-value heterocyclic scaffold in modern drug discovery. Unlike its more common 7-azaindole counterparts, the 6-azaindole core offers a distinct hydrogen-bonding vector profile critical for targeting specific kinase hinge regions (e.g., JAK, PI3K, and Aurora kinases).

The presence of the C3-bromine atom serves as a versatile "chemical handle," enabling rapid diversification via palladium-catalyzed cross-coupling reactions. Simultaneously, the C2-methyl group provides essential steric bulk that can restrict rotameric freedom in the binding pocket or block metabolic oxidation at the typically reactive C2 position. This guide outlines the optimized synthesis, handling, and application of this compound, designed to streamline its integration into lead optimization campaigns.

Chemical Profile & Physicochemical Properties[2][3][4][5][6]

PropertySpecification
CAS Number 869012-93-1
IUPAC Name 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine
Common Name 3-Bromo-2-methyl-6-azaindole
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~4.5 (Pyridine N), ~13 (Pyrrole NH)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthetic Route & Optimization

The most robust route to CAS 869012-93-1 involves the electrophilic bromination of the parent heterocycle, 2-methyl-1H-pyrrolo[2,3-c]pyridine . While direct ring closure of brominated pyridines is possible, it often suffers from regioselectivity issues. The protocol below utilizes N-Bromosuccinimide (NBS), which provides superior atom economy and milder conditions compared to elemental bromine.

Reaction Logic

The pyrrole ring of the 6-azaindole is electron-rich, specifically at the C3 position. The pyridine nitrogen at position 6 is electron-withdrawing, but the pyrrole nitrogen's lone pair donation dominates the reactivity at C3.

  • Reagent Choice: NBS is selected over Br₂ to prevent over-bromination or radical side reactions on the C2-methyl group.

  • Solvent: DMF is preferred for its ability to solubilize the polar starting material and stabilize the polar transition state.

Experimental Protocol (Self-Validating System)

Reagents:

  • 2-Methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • DMF (Dimethylformamide), anhydrous (10 volumes)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-methyl-1H-pyrrolo[2,3-c]pyridine and a magnetic stir bar.

  • Solvation: Add anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Lower temperature improves regioselectivity and prevents bromination of the methyl group.

  • Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting material (M+H = 133) should disappear, replaced by the product doublet (M+H = 211/213, 1:1 ratio).

  • Quench: Pour the reaction mixture into 5 volumes of ice-cold water. The product typically precipitates.

  • Workup:

    • If solid forms: Filter, wash with copious water to remove DMF/succinimide, and dry under vacuum.

    • If no precipitate: Extract with Ethyl Acetate (3x). Wash organics with brine (5x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc gradient) if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Methyl-6-azaindole Reagents Reagents: NBS (1.05 eq) DMF, 0°C -> RT Start->Reagents Reaction Reaction: Electrophilic Aromatic Substitution (C3) Reagents->Reaction Validation QC Check: LC-MS (Br isotope pattern) TLC Disappearance Reaction->Validation Workup Workup: Quench (Ice Water) Filter or Extract Validation->Workup Pass Product Final Product: 3-Bromo-2-methyl- 6-azaindole Workup->Product

Caption: Step-by-step synthetic workflow for the regioselective bromination of 2-methyl-6-azaindole.

Medicinal Chemistry Applications

The 3-bromo-2-methyl-6-azaindole scaffold is a "privileged structure" in kinase inhibition. Its utility stems from three distinct vectors of modification.

Functionalization Strategies[3][7][8]
  • C3-Position (Bromine Handle): The primary site for diversity.

    • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install hydrophobic groups that access the "back pocket" of kinase enzymes.

    • Sonogashira Coupling: Installation of alkynes for rigid linker systems.

  • N1-Position (Pyrrole Nitrogen):

    • Alkylation/Arylation:[1] Modulates solubility and permeability. Often used to attach solubilizing tails (e.g., piperazines).

    • Protection: SEM or Boc protection is often required during harsh C3 couplings.

  • N6-Position (Pyridine Nitrogen):

    • Acts as a critical Hydrogen Bond Acceptor (HBA) in the kinase hinge region.

    • N-Oxidation: Can be oxidized to the N-oxide to alter metabolic profiles or create prodrugs.

Functionalization Logic Diagram

SAR_Logic Core 3-Bromo-2-methyl- 6-azaindole Core C3 C3-Bromine: Suzuki/Sonogashira Coupling (Target: Specificity Pocket) Core->C3 Diversity Point C2 C2-Methyl: Steric Bulk (Prevents Metabolism) Core->C2 Stability N1 N1-Pyrrole: Solubility/Permeability (Alkylation Site) Core->N1 ADME Prop. N6 N6-Pyridine: H-Bond Acceptor (Hinge Binder) Core->N6 Binding

Caption: Structural Activity Relationship (SAR) map highlighting key vectors for drug design optimization.

Characterization & Quality Control

To ensure the integrity of the synthesized or purchased material, the following spectral features must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~11.5-12.0 ppm (br s, 1H): Pyrrole NH (Exchangeable).

    • δ ~8.7 ppm (s, 1H): C7-H (Pyridine ring, deshielded by adjacent N).

    • δ ~8.1 ppm (d, 1H): C5-H.

    • δ ~7.4 ppm (d, 1H): C4-H.

    • δ ~2.4 ppm (s, 3H): C2-Methyl group.

  • LC-MS (ESI+):

    • Distinctive 1:1 doublet at m/z 211 and 213, confirming the presence of a single bromine atom.

    • Retention time should be significantly higher than the non-brominated precursor due to increased lipophilicity.

Safety & Handling

Hazard Classification (GHS):

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended during weighing), safety goggles, and lab coat.

  • Spill Response: Contain with sand or vermiculite. Do not use water to flush large spills.

  • Waste Disposal: Dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5523659 (3-Bromo-1H-pyrrolo[2,3-b]pyridine). [Note: Used for comparative physicochemical properties of the azaindole class]. Retrieved from [Link]

  • Yum, E. K., et al. (2018).[2][3] Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Retrieved from [Link]

Sources

Exploratory

Technical Guide: The 6-Azaindole Scaffold in Medicinal Chemistry

From Bioisosteric Design to Clinical Application Executive Summary The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a critical bioisostere of the indole ring system, offering distinct physicochemical advan...

Author: BenchChem Technical Support Team. Date: February 2026

From Bioisosteric Design to Clinical Application

Executive Summary

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a critical bioisostere of the indole ring system, offering distinct physicochemical advantages over its 4-, 5-, and 7-azaindole isomers.[1] While 7-azaindoles have historically dominated kinase inhibitor research due to their adenine-mimicking "hinge-binding" motif, 6-azaindoles provide a unique vector for solubility enhancement and metabolic stability. This guide details the structural rationale, synthetic architecture, and therapeutic application of 6-azaindole derivatives, culminating in a case study of the HIV-1 attachment inhibitor Fostemsavir.

The Bioisosteric Rationale: Electronic & Physicochemical Profiling

The strategic replacement of a carbon atom with nitrogen in the indole framework drastically alters the electronic landscape of the bicycle. For the medicinal chemist, the choice between azaindole isomers is rarely arbitrary; it is driven by pKa modulation, hydrogen bond acceptor (HBA) placement, and solubility requirements.

1.1 Basicity and Solubility

Unlike the indole (which is non-basic, pKa < -2), the pyridine nitrogen of azaindoles is protonatable. 6-Azaindole exhibits a significantly higher basicity (pKa ~7.95) compared to the widely used 7-azaindole (pKa ~4.59).[2]

  • Implication: At physiological pH, a significant fraction of 6-azaindole exists in the cationic form. This dramatically improves aqueous solubility—a common bottleneck in drug discovery—without the need for solubilizing appendages that might introduce steric clashes.

  • Electronic Distribution: The N6-position creates a dipole moment distinct from the N7-position, altering the electrostatic potential map (ESP) and affecting how the molecule orients in a binding pocket.

Table 1: Comparative Physicochemical Profile
PropertyIndole7-Azaindole6-AzaindoleMedicinal Chemistry Consequence
Structure BenzopyrrolePyrrolo[2,3-b]pyridinePyrrolo[2,3-c]pyridineScaffold geometry
pKa (Conj.[2] Acid) -2.4 (non-basic)4.597.95 6-Aza is highly soluble at pH 7.4
H-Bond Donors 1 (NH)1 (NH)1 (NH)Interaction with backbone carbonyls
H-Bond Acceptors 01 (N7)1 (N6)N6 points away from the "hinge" region
LogP HighModerateLowImproved lipophilic efficiency (LipE)
1.2 Structural Visualization: H-Bond Vectors

The following diagram illustrates the divergent H-bond vectors of the isomers, highlighting why 6-azaindole is often used when "hinge-binding" (typical of N7) is not the primary design goal, or when solvent exposure is required.

AzaindoleVectors cluster_0 7-Azaindole (Kinase Hinge Binder) cluster_1 6-Azaindole (Solubility Vector) N7 N7 Position (H-Bond Acceptor) Mimics Adenine N1 Interaction Binding Pocket Consequence N7->Interaction Binds Backbone NH NH7 NH Position (H-Bond Donor) NH7->Interaction Binds Backbone C=O N6 N6 Position (Solvent Exposed) High Basicity (pKa ~8) N6->Interaction Solvation / Salt Bridge NH6 NH Position (H-Bond Donor) NH6->Interaction Binds Backbone C=O caption Figure 1: Divergent H-bond vectors. 7-Azaindole mimics purine binding; 6-Azaindole offers a solvation vector.

Synthetic Architecture: Constructing the Core

Synthesizing the 6-azaindole core is historically more challenging than the 7-isomer due to the electron-deficient nature of the pyridine ring, which deactivates the system toward classical electrophilic aromatic substitutions.

2.1 The Bartoli Indole Synthesis (Preferred for 6-Aza)

While the Fischer indole synthesis often fails with pyridines, the Bartoli reaction is uniquely effective for 6-azaindoles.[3] It involves the reaction of ortho-substituted nitro-pyridines with vinyl Grignard reagents.

  • Mechanism: Three equivalents of vinyl magnesium bromide attack the nitro group, leading to cyclization.

  • Regioselectivity: Works exceptionally well for 4- and 6-azaindoles but poorly for 5- and 7-isomers.

2.2 Protocol: Vilsmeier-Haack Cyclization (Scalable Route)

For high-throughput synthesis, the Vilsmeier-Haack approach starting from 3-amino-4-methylpyridine is preferred due to scalability and cost-efficiency.

Objective: Synthesis of 1H-pyrrolo[2,3-c]pyridine (6-azaindole).

Reagents:

  • 3-Amino-4-methylpyridine (1.0 equiv)

  • Dimethylformamide (DMF) (Solvent/Reagent)

  • Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

Step-by-Step Methodology:

  • Enamine Formation:

    • Dissolve 3-amino-4-methylpyridine in anhydrous DMF under N2 atmosphere.

    • Add DMF-DMA dropwise at room temperature.

    • Heat the mixture to 140°C for 12 hours.

    • Checkpoint: Monitor by TLC (10% MeOH/DCM). The disappearance of the starting amine indicates the formation of the dimethylamino-enamine intermediate.

    • Concentrate in vacuo to remove excess DMF-DMA.

  • Cyclization:

    • Redissolve the crude enamine residue in anhydrous DMF.

    • Add KOtBu (2.0 equiv) slowly at 0°C (Exothermic).

    • Allow to warm to room temperature and stir for 4 hours. The strong base deprotonates the methyl group (now activated by the enamine), triggering cyclization onto the formyl equivalent.

  • Workup & Purification (Critical):

    • Quench with saturated NH4Cl solution.

    • pH Adjustment: 6-Azaindole is amphoteric. Adjust pH to ~8.5–9.0 using NaHCO3. If the pH is too low, the pyridine nitrogen protonates, trapping the product in the aqueous phase.

    • Extract with EtOAc (3x). Wash combined organics with brine.

    • Dry over Na2SO4 and concentrate.

    • Purify via flash column chromatography (DCM/MeOH gradient).

SynthesisWorkflow Start 3-Amino-4-methylpyridine Step1 Condensation (DMF-DMA, 140°C) Start->Step1 Inter Enamine Intermediate Step1->Inter Step2 Cyclization (KOtBu, DMF) Inter->Step2 Product 6-Azaindole Core Step2->Product caption Figure 2: Scalable Vilsmeier-Haack/Leimgruber-Batcho type synthesis of 6-azaindole.

Medicinal Chemistry Case Study: Fostemsavir (BMS-663068)

The clinical validation of the 6-azaindole scaffold is best exemplified by Fostemsavir (Rukobia), a first-in-class HIV-1 attachment inhibitor.

  • Drug Class: Prodrug of Temsavir (BMS-626529).

  • Mechanism: Binds to the gp120 glycoprotein of HIV-1, preventing the virus from attaching to host CD4 receptors.

  • Role of the 6-Azaindole:

    • Scaffold Selection: The 6-azaindole core (specifically substituted at C7 with a benzoyl group and C4 with a methoxy group) locks the conformation required to fit into the conserved gp120 hydrophobic pocket.

    • Solubility: The prodrug strategy (phosphonooxymethyl moiety attached to the indole nitrogen) was necessary, but the intrinsic polarity of the 6-azaindole core aided in the design of the active metabolite, Temsavir.

    • Metabolic Stability: The electron-deficient pyridine ring reduces susceptibility to oxidative metabolism compared to an indole equivalent.

Key Insight for Researchers: In Fostemsavir, the 6-azaindole is not acting as a kinase hinge binder. Instead, it serves as a rigid, semi-polar scaffold that orients hydrophobic groups (phenyl, methoxy) into specific viral pockets while maintaining reasonable aqueous solubility.

Advanced Functionalization: C-H Activation

Modern medicinal chemistry demands rapid diversification. While C3-halogenation (using NBS/NIS) is standard, direct C-H activation of the 6-azaindole ring is an emerging field.

  • C7-Arylation: The N-oxide of 6-azaindole directs Pd-catalyzed arylation to the C7 position (adjacent to the pyridine nitrogen). This allows for the synthesis of "Fostemsavir-like" analogs without de novo ring construction.

  • Protocol Note: This typically requires Pd(OAc)2 catalyst and Ag2CO3 oxidant. The N-oxide must be reduced (using PCl3 or Fe) in a subsequent step to restore the active pharmaceutical ingredient (API).

References
  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Marine Drugs. Link

  • Meanwell, N. A., et al. (2018). "Fostemsavir: An HIV-1 Attachment Inhibitor for the Treatment of Multi-drug Resistant Infection." ACS Medicinal Chemistry Letters. Link

  • Dobson, D. R., et al. (2002). "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry. Link

  • Lévy, T., et al. (2021). "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems." Molecules. Link

  • Kozal, M. J., et al. (2020). "Fostemsavir in Adults with Multidrug-Resistant HIV-1 Infection." New England Journal of Medicine. Link

Sources

Foundational

difference between 6-azaindole and 7-azaindole scaffolds

The Difference Between 6-Azaindole and 7-Azaindole Scaffolds: A Technical Guide for Drug Discovery Executive Summary In modern medicinal chemistry, the strategic replacement of carbon atoms with nitrogen (scaffold hoppin...

Author: BenchChem Technical Support Team. Date: February 2026

The Difference Between 6-Azaindole and 7-Azaindole Scaffolds: A Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic replacement of carbon atoms with nitrogen (scaffold hopping) is a fundamental tool for optimizing potency, solubility, and metabolic stability. Among these, the azaindole (pyrrolopyridine) class stands out as a premier bioisostere of the indole and purine rings.

While 7-azaindole (


-pyrrolo[2,3-

]pyridine) has achieved "privileged structure" status—anchoring FDA-approved kinase inhibitors like Vemurafenib—its isomer, 6-azaindole (

-pyrrolo[2,3-

]pyridine), offers a distinct electronic and steric profile that remains underutilized. This guide dissects the critical differences between these two scaffolds, providing the technical grounding necessary for rational scaffold selection.

Part 1: Physicochemical & Electronic Architecture

The primary differentiator between these scaffolds is the position of the pyridine nitrogen, which drastically alters the electronic landscape of the fused system.

Acid-Base Chemistry (pKa)

The basicity of the pyridine nitrogen dictates the scaffold's protonation state at physiological pH, influencing solubility and binding interactions.

Property7-Azaindole6-AzaindoleCausality & Implication
IUPAC Name

-pyrrolo[2,3-

]pyridine

-pyrrolo[2,3-

]pyridine
N-position defines the series.
Pyridine pKa ~4.6 ~8.0 Critical: 6-Azaindole is significantly more basic. At pH 7.4, 7-azaindole is neutral, while 6-azaindole exists as a mixture of neutral and cationic species.
Pyrrole pKa ~17.5~17.0Both are very weak acids; N-H deprotonation requires strong bases (e.g., NaH, KOtBu).
Dipole Moment High (Push-Pull)Moderate7-Azaindole has a unique internal dipole where the pyrrole acts as a donor and N7 as an acceptor.

Expert Insight: The low pKa of 7-azaindole is advantageous for intracellular targets where membrane permeability is key (neutral species permeate better). However, the higher basicity of 6-azaindole can be leveraged to improve aqueous solubility via salt formation, a common challenge in kinase inhibitor formulation.

Hydrogen Bonding Motifs
  • 7-Azaindole (The "Hinge Binder"): The N1-H (donor) and N7 (acceptor) are arranged in a rigid 1,3-relationship. This geometry perfectly mimics the N9-H/N1 motif of adenine, making it an ideal ATP-mimetic for kinase hinge regions.

  • 6-Azaindole: The N6 nitrogen is distal to the pyrrole N1. It cannot form the same bidentate "pincer" interaction with a single amino acid residue in the hinge region, necessitating different binding modes (e.g., water-mediated bridges or salt bridges).

Part 2: Synthetic Accessibility & Regioselectivity

Synthetic routes for these scaffolds differ due to the availability of starting materials and the reactivity of the pyridine ring.

7-Azaindole Synthesis

The synthesis of 7-azaindole is mature, with multiple scalable routes.[1][2]

  • Bartoli Indole Synthesis: Reaction of 2-nitro-3-substituted pyridines with vinyl Grignard.[3]

  • Hemetsberger-Knittel: Condensation of aldehydes with azidoacetates.[1][4]

  • Counter-ion Controlled Cyclization (Modern): A high-value protocol using 2-fluoro-3-methylpyridine.

    • Mechanism:[5][6][7][8][9][10][11][12] Treatment with

      
       favors 7-azaindole formation.[1]
      
    • Contrast: Treatment with

      
       favors the indoline (reduced) product.
      
6-Azaindole Synthesis

Historically more challenging, but recent methodologies have improved access.

  • Electrophilic [4+1] Cyclization: Condensation of 3-amino-4-methylpyridine with trifluoroacetic anhydride (TFAA) or similar electrophiles.[8] This is a robust method for generating 2-substituted-6-azaindoles.

  • Pd-Catalyzed Coupling: Construction of the pyrrole ring on a 3,4-dihalopyridine core via Sonogashira/Amination sequences.[13]

Electrophilic Aromatic Substitution (EAS)

Both scaffolds undergo EAS (e.g., halogenation) preferentially at the C3 position (beta to the pyrrole nitrogen).

  • Protocol Note: For 7-azaindole, C3-halogenation (NIS/NBS) is extremely rapid. For 6-azaindole, the increased basicity of N6 may require buffering to prevent protonation, which would deactivate the ring towards electrophiles.

Part 3: Medicinal Chemistry & Pharmacology[4][8][14]

Kinase Binding Modes

The 7-azaindole scaffold is defined by its interaction with the kinase hinge region.

  • Normal Mode: N1-H donates to the hinge backbone carbonyl; N7 accepts from the hinge backbone amide.

  • Flipped Mode: The scaffold rotates 180°. C2-H interacts with the gatekeeper residue.

  • 6-Azaindole Utility: Often used when the "normal" hinge binding is not desired (e.g., to achieve selectivity by targeting a unique pocket) or when a basic center is required to interact with an acidic residue (e.g., Asp/Glu) in the solvent-exposed region.

Metabolic Stability (The Aldehyde Oxidase Liability)

A critical failure mode for 7-azaindole drugs is rapid metabolism by Aldehyde Oxidase (AO) .

  • Mechanism: AO is a cytosolic molybdenum-containing enzyme that oxidizes electron-deficient heterocycles.

  • 7-Azaindole Liability: It is frequently oxidized at the C2 position to form the 2-oxo-7-azaindole (a lactam). This metabolite is often inactive and rapidly cleared.

  • Mitigation: Blocking C2 with a substituent (e.g., methyl, Cl) or using the 6-azaindole scaffold (which has a different electronic map) can mitigate this risk.

Part 4: Visualization of Pathways

Diagram 1: Kinase Binding & Metabolic Liability

This diagram illustrates the "Normal" binding mode of 7-azaindole and the specific site of metabolic vulnerability.

Azaindole_Properties cluster_7aza 7-Azaindole Scaffold cluster_Target Biological Interactions N1 N1 (Pyrrole) H-Bond Donor N7 N7 (Pyridine) H-Bond Acceptor Hinge Kinase Hinge Region (Backbone CO & NH) N1->Hinge H-Bond (Donor) C2 C2 Position Metabolic Hotspot Hinge->N7 H-Bond (Acceptor) AO Aldehyde Oxidase (Cytosolic Enzyme) AO->C2 Oxidation to 2-hydroxy-7-azaindole

Caption: 7-Azaindole acts as a bidentate hinge binder (Blue/Red arrows) but suffers from Aldehyde Oxidase metabolism at C2 (Yellow dashed arrow).

Diagram 2: Comparative Synthesis Flowchart

Synthesis_Workflow cluster_7 7-Azaindole Synthesis (Counter-ion Control) cluster_6 6-Azaindole Synthesis ([4+1] Cyclization) SM7 2-Fluoro-3-methylpyridine BaseK Base: KN(SiMe3)2 SM7->BaseK BaseLi Base: LiN(SiMe3)2 SM7->BaseLi Prod7 7-Azaindole (Major Product) BaseK->Prod7 Cyclization Prod7_Ind 7-Azaindoline (Reduced) BaseLi->Prod7_Ind Cyclization SM6 3-Amino-4-methylpyridine Reagent Trifluoroacetic Anhydride (TFAA) SM6->Reagent Cyclization Prod6 2-CF3-6-Azaindole Reagent->Prod6 Cyclization

Caption: Divergent synthetic strategies. 7-Azaindole synthesis can be tuned by cation choice (K+ vs Li+), while 6-azaindole is accessible via electrophilic cyclization.

Part 5: Experimental Protocols

Protocol A: C3-Iodination of 7-Azaindole (Key Intermediate)

This protocol generates a versatile intermediate for Suzuki couplings.

  • Reagents: 7-Azaindole (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), KOH (2.5 eq), Acetone.

  • Procedure:

    • Dissolve 7-azaindole in acetone (0.2 M).

    • Cool to 0°C. Add NIS portion-wise over 15 minutes.

    • Stir at 0°C for 1 hour (monitor by TLC/LCMS for disappearance of SM).

    • Critical Step: The reaction is usually very fast. Prolonged stirring can lead to over-iodination.

    • Workup: Quench with saturated aqueous

      
       to remove excess iodine. Extract with EtOAc.
      
    • Purification: Recrystallize from Hexane/EtOAc or flash chromatography.

  • Validation: 1H NMR should show the loss of the C3-H signal (approx. 6.5 ppm) and retention of the C2-H signal (approx. 7.4-7.6 ppm).

Protocol B: Aldehyde Oxidase (AO) Stability Assay

Essential for validating 7-azaindole candidates.

  • System: Human Liver Cytosol (HLC) – Note: AO is cytosolic, not microsomal.[14] Do not use HLM (microsomes).

  • Control: Phthalazine (positive control, rapidly metabolized by AO).

  • Inhibitor Check: Run a parallel incubation with Raloxifene or Hydralazine (specific AO inhibitors) to confirm that metabolism is AO-mediated.

  • Workflow:

    • Incubate test compound (1 µM) in HLC (1 mg protein/mL) with and without AO inhibitor.

    • Time points: 0, 15, 30, 60 min.

    • Quench with Acetonitrile containing internal standard.

    • Analyze by LC-MS/MS.

  • Interpretation: If clearance is high in HLC but suppressed by Raloxifene, the compound is an AO substrate.

References

  • Physicochemical Properties of Azaindoles

    • Title: The Heterocyclic Chemistry of Azaindoles
    • Source: Wipf Group (University of Pittsburgh)
    • URL:[Link]

  • Medicinal Chemistry Applic

    • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors
    • Source: Chemical and Pharmaceutical Bulletin
    • URL:[Link]

  • Metabolic Stability & Aldehyde Oxidase

    • Title: Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza[14]

    • Source: ACS Medicinal Chemistry Letters
    • URL:[Link]

  • Synthetic Methodology (Counter-ion Control)

    • Title: Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline[1]

    • Source: Organic Chemistry Frontiers (RSC)
    • URL:[Link]

  • Synthetic Methodology (Bartoli)

    • Title: A General Method for the Preparation of 4- and 6-Azaindoles[3]

    • Source: Journal of Organic Chemistry
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Art of the Bond: A Guide to Suzuki-Miyaura Coupling of 3-Bromo-6-Azaindoles

For Researchers, Scientists, and Drug Development Professionals The 6-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The ability to functionalize this core, particularly at the C3 position, is crucial for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, offering a versatile and efficient pathway to 3-aryl-6-azaindoles.

This technical guide provides an in-depth exploration of the Suzuki-Miyaura coupling conditions tailored for 3-bromo-6-azaindoles. We will delve into the mechanistic nuances, provide a field-proven experimental protocol, and present a comparative analysis of reaction parameters to empower researchers in their synthetic endeavors.

The Challenge of Azaindoles in Cross-Coupling

The inherent nature of the azaindole ring system presents unique challenges in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This often results in sluggish reactions, low yields, and the need for harsh reaction conditions, which can be detrimental to complex molecules.

Overcoming this challenge requires a careful selection of the catalytic system. Modern approaches have demonstrated that the use of electron-rich, bulky phosphine ligands is critical. These ligands stabilize the palladium(0) active species and promote the crucial oxidative addition step while discouraging the deactivating coordination of the azaindole nitrogen.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-Br)Ln A->B C Transmetalation (Ar-Pd(II)-Ar')Ln B->C + [Ar'B(OH)3]- D Reductive Elimination C->D Isomerization D->A - Ar-Ar' Product 3-Aryl-6-azaindole (Ar-Ar') D->Product ArBr 3-Bromo-6-azaindole (Ar-Br) ArBr->B + Ar-Br ArBOH Arylboronic Acid (Ar'-B(OH)2) Boronate [Ar'B(OH)3]- ArBOH->Boronate + Base Base Base (e.g., K3PO4) Base->Boronate Boronate->C

Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

The cycle commences with the oxidative addition of the 3-bromo-6-azaindole to a palladium(0) complex. This is often the rate-limiting step and is facilitated by electron-rich ligands. The subsequent transmetalation step involves the transfer of the aryl group from the boronic acid (activated by a base) to the palladium(II) center. Finally, reductive elimination from the palladium(II) complex yields the desired 3-aryl-6-azaindole product and regenerates the active palladium(0) catalyst.

Key Reaction Parameters and Their Rationale

The success of the Suzuki-Miyaura coupling of 3-bromo-6-azaindoles hinges on the judicious selection of several key parameters:

  • Palladium Precatalyst and Ligand: The choice of the palladium source and its associated ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern Buchwald-type phosphine ligands, such as XPhos and SPhos, often provide superior results with heteroaromatic substrates.[1][2] These bulky, electron-rich ligands accelerate the oxidative addition and reductive elimination steps and prevent catalyst deactivation. Palladium precatalysts, which are air-stable and readily activated in situ, are highly recommended for reproducibility.

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly employed.[3] The choice of base can influence the reaction rate and the tolerance of functional groups. K₃PO₄ is a moderately strong base that is often effective in dioxane/water solvent systems.

  • Solvent: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., 1,4-dioxane, toluene, or DMF) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. The ratio of the organic solvent to water can impact the reaction rate and should be optimized.

  • Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the catalyst or starting materials, particularly unstable boronic acids.[4] For many azaindole couplings, temperatures in the range of 80-110 °C are found to be optimal.

Comparative Analysis of Reaction Conditions

The following table summarizes a set of representative conditions for the Suzuki-Miyaura coupling of a 3-bromo-6-azaindole derivative, adapted from a similar system.[1] This data provides a valuable starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Toluene/H₂O1001285
Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O901678
Pd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O110865

Table 1. Representative conditions for the Suzuki-Miyaura coupling of a 3-bromo-6-azaindole derivative with an arylboronic acid. Yields are approximate and will vary depending on the specific substrates used.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the Suzuki-Miyaura coupling of 3-bromo-6-azaindole with a generic arylboronic acid. It is based on established methodologies for similar substrates and should be adapted and optimized for specific cases.[1]

Experimental_Workflow Start Starting Materials: - 3-Bromo-6-azaindole - Arylboronic Acid - Palladium Precatalyst - Ligand - Base Setup Reaction Setup: - Degas solvent - Combine reagents under inert atmosphere Start->Setup Reaction Reaction: - Heat to desired temperature - Monitor by TLC/LC-MS Setup->Reaction Workup Aqueous Workup: - Quench with water - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography Workup->Purification Product Purified 3-Aryl-6-azaindole Purification->Product

Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling of 3-bromo-6-azaindole.

Materials:

  • 3-Bromo-6-azaindole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-6-azaindole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The final concentration of the 3-bromo-6-azaindole should be in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-azaindole.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the catalyst and ligand loading. Screening different ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃) may also be beneficial. Ensure that the solvents are anhydrous and properly degassed to prevent catalyst deactivation.

  • Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction temperature or time may be necessary. The equivalence of the boronic acid can also be increased to 1.5-2.0 equivalents.

  • Side Products: The formation of homocoupled boronic acid byproducts can sometimes be observed. Using a slight excess of the 3-bromo-6-azaindole or carefully controlling the reaction temperature can minimize this. Protodeborylation of the boronic acid can be an issue, especially with heteroaryl boronic acids.[4] Using milder bases or lower reaction temperatures might mitigate this side reaction.

By understanding the underlying principles and carefully selecting the reaction conditions, the Suzuki-Miyaura cross-coupling of 3-bromo-6-azaindoles can be a robust and reliable method for the synthesis of a diverse range of 3-aryl-6-azaindole derivatives, paving the way for new discoveries in medicinal chemistry and drug development.

References

  • Bavetsias, V. et al. Structure-based design and synthesis of novel CLK1 inhibitors. Ludwig-Maximilians-Universität München, (2018).
  • Billingsley, K. L., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(29), 5559-5563 (2007).
  • Cacchi, S., & Fabrizi, G. Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920 (2005).
  • Guram, A. S. et al. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112 (2007).
  • Marion, N., & Nolan, S. P. Well-defined N-heterocyclic carbene-palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440-1449 (2008).
  • Martin, R., & Buchwald, S. L. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of unactivated aryl chlorides. Accounts of Chemical Research, 41(11), 1461-1473 (2008).
  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483 (1995).
  • Surry, D. S., & Buchwald, S. L. Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361 (2008).

Sources

Application

Buchwald-Hartwig amination of 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine

An In-Depth Guide to the Buchwald-Hartwig Amination of 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of the 7-Azaindole Scaffold The 2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of the 7-Azaindole Scaffold

The 2-methyl-1H-pyrrolo[2,3-c]pyridine, also known as 2-methyl-7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring introduces a key hydrogen bond acceptor site, which can significantly alter a molecule's physicochemical and biological properties.[1] Consequently, derivatives of this scaffold are integral components of numerous biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1]

The efficient synthesis of substituted 7-azaindoles is therefore of paramount importance. The Buchwald-Hartwig amination has emerged as a revolutionary method for the formation of carbon-nitrogen (C-N) bonds, offering a powerful and versatile tool for the functionalization of this key heterocycle.[2][3] This reaction, a palladium-catalyzed cross-coupling of an amine with an aryl halide, has largely superseded harsher, more traditional methods due to its broad substrate scope, excellent functional group tolerance, and milder reaction conditions.[2][4][5]

This comprehensive guide provides detailed application notes and a robust protocol for the . We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss key considerations for successful execution and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

The Catalytic Heart: Unraveling the Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[5] The key to the reaction's success lies in the careful selection of a phosphine ligand that facilitates each step of the cycle. For heteroaryl halides like 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine, bulky, electron-rich biaryl monophosphine ligands are often essential for achieving high catalytic turnover and excellent yields.[4][6]

The catalytic cycle can be broken down into three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide, inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate. The reactivity order for the aryl halide is generally I > Br > Cl.[7][8]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, which then displaces the halide from the palladium center, forming a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants cluster_products pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NHR) oa_complex->amido_complex Amine Coordination & Deprotonation (+ Amine, + Base) amido_complex->pd0 Reductive Elimination product Ar-NHR (Product) amido_complex->product arbr Ar-Br (3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine) arbr->oa_complex amine R-NH₂ (Amine) amine->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized procedure for the with a variety of primary and secondary amines. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Reagents
ReagentGradeSupplier (Example)Notes
3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine>95%Commercial SourceThe limiting reagent.
Amine (Primary or Secondary)>98%Commercial SourceUse 1.2-1.5 equivalents.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial SourceA common palladium precursor. Alternatively, a pre-catalyst like a BrettPhos or RuPhos G3 precatalyst can be used for improved activity and air stability.[1][9]
RuPhos or BrettPhosLigand GradeCommercial SourceBulky, electron-rich phosphine ligands are crucial for this transformation.[1][9]
Sodium tert-butoxide (NaOtBu)>97%Commercial SourceA strong, non-nucleophilic base. Other bases like LHMDS or Cs₂CO₃ can also be effective.[7][10]
Anhydrous Toluene or DioxaneAnhydrous, <50 ppm H₂OCommercial SourceThe reaction solvent. Must be anhydrous and degassed.[7][11]
Nitrogen or Argon GasHigh PurityGas SupplierFor maintaining an inert atmosphere.
Standard Glassware for Inert Atmosphere Chemistry--Schlenk flask or oven-dried vial with a septum cap.
Reaction Setup and Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (nitrogen or argon) using standard Schlenk line techniques or in a glovebox.[11]

  • Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%). If using an air-stable precatalyst, it can be added along with the other solids in step 1.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.[5] Add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at 80-110 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[11][12]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-methyl-1H-pyrrolo[2,3-c]pyridine.[10][13]

Experimental Workflow Experimental Workflow setup 1. Reaction Setup (Substrate, Ligand, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert addition 3. Reagent Addition (Solvent, Amine) inert->addition reaction 4. Heating & Stirring (80-110 °C) addition->reaction monitoring 5. Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup 6. Work-up (Quench, Extract, Wash, Dry) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A streamlined overview of the experimental workflow.

Expected Results and Troubleshooting

The is expected to proceed in good to excellent yields with a variety of amines. The table below provides representative data based on aminations of structurally similar heteroaryl bromides to serve as a benchmark.

Amine Partner (Example)Ligand/Catalyst System (Example)Base (Example)Temp (°C)Yield (%)
MorpholinePd₂(dba)₃ / RuPhosNaOtBu10085-95
n-ButylaminePd(OAc)₂ / BrettPhosLHMDS9080-90
AnilinePd(OAc)₂ / XPhosCs₂CO₃11075-85
N-MethylpiperazineRuPhos PrecatalystK₃PO₄10090-98

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient inerting, or poor quality reagents/solvent.

    • Solution: Ensure all reagents are pure and the solvent is anhydrous and degassed. Use a fresh bottle of base. Consider using a more active, air-stable precatalyst.[1]

  • Formation of Side Products:

    • Hydrodehalogenation: The bromo-substituent is replaced by a hydrogen atom.

    • Cause: This can occur if water is present or if the reductive elimination step is slow.

    • Solution: Ensure strictly anhydrous conditions. A different ligand might be required to accelerate the reductive elimination step.[2]

    • Homocoupling: Dimerization of the starting material or the amine.

    • Cause: Can be promoted by certain catalyst systems or reaction conditions.

    • Solution: Optimizing catalyst loading and reaction temperature can often mitigate this side reaction.[11]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-substituted 2-methyl-1H-pyrrolo[2,3-c]pyridines. By carefully selecting the appropriate palladium source, ligand, base, and solvent, and by adhering to strict anhydrous and anaerobic conditions, researchers can reliably access a diverse range of valuable compounds. The protocol and insights provided in this guide serve as a robust starting point for the successful application of this powerful cross-coupling reaction in both academic and industrial settings.

References
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 24, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Henderson, J. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4568–4571. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 24, 2026, from [Link]

  • Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Plas, A., Martin, C., Joubert, N., & Viaud-Massuard, M.-C. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4710–4713. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles | Organic Letters. (2010, September 22). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole - PubMed. (2015, October 2). Retrieved February 24, 2026, from [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry. (2022, July 25). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 133(43), 17480–17483. [Link]

  • Purification of Buchwald-Hartwig amination - Chemistry Stack Exchange. (2021, July 23). Retrieved February 24, 2026, from [Link]

  • Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021, December 3). Retrieved February 24, 2026, from [Link]

Sources

Method

Application Notes and Protocols for C-H Activation of 2-Methyl-Pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 2-Methyl-Pyrrolo[2,3-c]pyridine in Medicinal Chemistry The 2-methyl-pyrrolo[2,3-c]pyridine, also known as 2-methyl-6-az...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Methyl-Pyrrolo[2,3-c]pyridine in Medicinal Chemistry

The 2-methyl-pyrrolo[2,3-c]pyridine, also known as 2-methyl-6-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, modulating pharmacokinetic and pharmacodynamic properties of lead compounds. The strategic placement of the nitrogen atom in the pyridine ring and the methyl group on the pyrrole ring offers unique opportunities for molecular interactions with biological targets. Consequently, the development of efficient and regioselective methods for the functionalization of this core structure is of paramount importance for the rapid generation of diverse compound libraries and the optimization of drug candidates.

This application note provides a comprehensive guide to the C-H activation of 2-methyl-pyrrolo[2,3-c]pyridine, a powerful and atom-economical strategy for the direct introduction of new carbon-carbon and carbon-heteroatom bonds. We will detail the synthesis of the starting material and present model protocols for its functionalization via Palladium, Iridium, and Rhodium catalysis, offering insights into the expected regioselectivity and the underlying mechanistic principles.

Part 1: Synthesis of the Starting Material: 2-Methyl-Pyrrolo[2,3-c]pyridine

A reliable and scalable synthesis of the starting material is the cornerstone of any successful derivatization campaign. The following protocol is based on the palladium-catalyzed annulation of an appropriately substituted aminopyridine with allyl acetate, as reported by Yum et al.[1].

Workflow for the Synthesis of 2-Methyl-Pyrrolo[2,3-c]pyridine

cluster_0 Synthesis of 2-Methyl-Pyrrolo[2,3-c]pyridine A 3-Amino-4-iodopyridine C Pd(OAc)2, LiCl, K2CO3, DMF, 120 °C A->C B Allyl Acetate B->C D 2-Methyl-pyrrolo[2,3-c]pyridine C->D

Caption: Palladium-catalyzed synthesis of 2-methyl-pyrrolo[2,3-c]pyridine.

Detailed Experimental Protocol: Synthesis of 2-Methyl-Pyrrolo[2,3-c]pyridine

Materials:

  • 3-Amino-4-iodopyridine

  • Allyl acetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Lithium chloride (LiCl)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-iodopyridine (1.0 equiv), potassium carbonate (3.0 equiv), and lithium chloride (1.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • To the stirred suspension, add palladium(II) acetate (0.05 equiv) and allyl acetate (2.0 equiv).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-methyl-pyrrolo[2,3-c]pyridine.

Part 2: C-H Activation Protocols for 2-Methyl-Pyrrolo[2,3-c]pyridine

Direct C-H activation offers a more atom- and step-economical approach to functionalization compared to traditional cross-coupling methods that require pre-functionalized starting materials. The regioselectivity of C-H activation on the 2-methyl-pyrrolo[2,3-c]pyridine scaffold is influenced by several factors, including the electronic properties of the bicyclic system, the steric hindrance of the methyl group, and the directing-group ability of the pyridine nitrogen.

Predicted Regioselectivity of C-H Activation

The pyrrolo[2,3-c]pyridine core presents several C-H bonds amenable to activation. Based on literature precedents for related azaindole systems, the following regiochemical outcomes are anticipated:

  • C3-Position: The C3 position of the pyrrole ring is electronically activated and is a common site for electrophilic substitution and C-H functionalization in indoles and azaindoles.

  • C7-Position: The C-H bond ortho to the pyridine nitrogen (C7) is susceptible to activation through chelation assistance, where the nitrogen atom coordinates to the metal catalyst, directing the functionalization to its vicinity.

  • C4 and C5-Positions: Functionalization at these positions on the pyridine ring is generally more challenging but can be achieved under specific catalytic conditions, often requiring directing groups or specialized ligands.

The presence of the C2-methyl group is expected to sterically hinder functionalization at the C3 position to some extent, potentially influencing the competition between C3 and C7 activation.

Protocol 1: Palladium-Catalyzed C-H Arylation

Palladium-catalyzed direct C-H arylation is a powerful tool for the synthesis of biaryl compounds. For 2-methyl-pyrrolo[2,3-c]pyridine, arylation is anticipated to occur preferentially at the C3 or C7 positions. The use of N-directing groups or specific ligands can be employed to control this regioselectivity.

This protocol is adapted from general procedures for the C-H arylation of indoles and related heterocycles.

Materials:

  • 2-Methyl-pyrrolo[2,3-c]pyridine

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃) or a bulky biarylphosphine ligand like SPhos)

  • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., toluene, dioxane, or DMF), anhydrous

Procedure:

  • To a flame-dried Schlenk tube, add 2-methyl-pyrrolo[2,3-c]pyridine (1.0 equiv), the aryl halide (1.2-1.5 equiv), palladium(II) acetate (0.02-0.05 equiv), the phosphine ligand (0.04-0.10 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a highly valuable transformation that introduces a versatile boronic ester functionality, which can be further elaborated through Suzuki-Miyaura cross-coupling and other reactions.[2] The regioselectivity is often governed by steric factors, favoring the least hindered C-H bonds.

This protocol is based on established methods for the iridium-catalyzed borylation of heterocycles.[3] For 2-methyl-pyrrolo[2,3-c]pyridine, borylation is expected to occur at the less sterically hindered positions of the pyridine ring, likely C4 or C5.

Materials:

  • 2-Methyl-pyrrolo[2,3-c]pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (methoxyiridium-1,5-cyclooctadiene dimer) or [Ir(cod)Cl]₂

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy))

  • Solvent (e.g., THF, cyclohexane, or CPME), anhydrous

Procedure:

  • In a glovebox, charge a Schlenk tube with 2-methyl-pyrrolo[2,3-c]pyridine (1.0 equiv) and bis(pinacolato)diboron (1.1-1.5 equiv).

  • In a separate vial, prepare the catalyst precursor by dissolving [Ir(cod)OMe]₂ (0.01-0.03 equiv) and dtbpy (0.02-0.06 equiv) in the anhydrous solvent.

  • Add the catalyst solution to the Schlenk tube containing the substrate and B₂pin₂.

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the borylated product.

Protocol 3: Rhodium-Catalyzed C-H Activation and Annulation

Rhodium catalysis enables a wide range of C-H activation and subsequent annulation reactions, providing access to complex fused heterocyclic systems. The pyridine nitrogen of the 2-methyl-pyrrolo[2,3-c]pyridine can act as an internal directing group, facilitating C-H activation at the C7 position.

This protocol is based on Rh(III)-catalyzed C-H activation/annulation reactions of N-heterocycles with alkynes.

Materials:

  • 2-Methyl-pyrrolo[2,3-c]pyridine

  • Internal alkyne (e.g., diphenylacetylene)

  • [RhCp*Cl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Silver salt (e.g., AgSbF₆ or AgOAc)

  • Oxidant (e.g., Cu(OAc)₂·H₂O)

  • Solvent (e.g., DCE or t-AmylOH), anhydrous

Procedure:

  • To a flame-dried Schlenk tube, add 2-methyl-pyrrolo[2,3-c]pyridine (1.0 equiv), the alkyne (1.2-2.0 equiv), [RhCp*Cl₂]₂ (0.02-0.05 equiv), the silver salt (0.08-0.20 equiv), and the oxidant (1.0-2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Data Presentation

Protocol Catalyst System Coupling Partner Expected Major Product(s) Key Considerations
Pd-Catalyzed Arylation Pd(OAc)₂ / Phosphine LigandAryl HalideC3- and/or C7-arylated productLigand choice can influence regioselectivity.
Ir-Catalyzed Borylation [Ir(cod)OMe]₂ / dtbpyB₂pin₂C4- and/or C5-borylated productSteric-controlled regioselectivity.
Rh-Catalyzed Annulation [RhCp*Cl₂]₂ / Ag(I) saltAlkyneC7-annulated productPyridine nitrogen acts as a directing group.

Visualization of Reaction Mechanisms

Proposed Mechanism for Palladium-Catalyzed C3-Arylation

cluster_1 Catalytic Cycle for Pd-Catalyzed C3-Arylation A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X D C-H Activation (Pyrrolo[2,3-c]pyridine) C->D E Ar-Pd(II)-Pyrrole D->E F Reductive Elimination E->F F->A Regeneration G C3-Arylated Product F->G cluster_2 Catalytic Cycle for Ir-Catalyzed Borylation H Ir(III) Catalyst I Oxidative Addition (C-H bond) H->I J Ir(V) Intermediate I->J K Reductive Elimination (Borylated Product) J->K L Ir(III) Hydride K->L M Reaction with B2pin2 L->M M->H Regeneration

Caption: A simplified catalytic cycle for Ir-catalyzed C-H borylation. [2]

Conclusion and Future Outlook

The C-H activation protocols presented herein offer a powerful toolkit for the functionalization of the medicinally important 2-methyl-pyrrolo[2,3-c]pyridine scaffold. While the provided protocols are based on well-established methodologies for related heterocyclic systems, experimental validation and optimization will be crucial for achieving high efficiency and regioselectivity for this specific substrate. Future work should focus on a systematic investigation of ligand and reaction conditions to precisely control the site of functionalization, thereby unlocking the full potential of this versatile building block in drug discovery and development.

References

  • Yum, E. K., & Song, J. H. (2000). Palladium-catalyzed annulation of o-iodoanilines and o-iodophenylacetamides with allyl acetate. Tetrahedron Letters, 41(9), 1383-1386. [Link]

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes: High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390-391. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287-4299. [Link]

Sources

Application

optimizing palladium-catalyzed cross-coupling of 6-azaindole halides

Application Note: Optimizing Palladium-Catalyzed Cross-Coupling of 6-Azaindole Halides Executive Summary: The 6-Azaindole Paradox The 6-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) is a high-value pharmacophore in kina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Palladium-Catalyzed Cross-Coupling of 6-Azaindole Halides

Executive Summary: The 6-Azaindole Paradox

The 6-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) is a high-value pharmacophore in kinase inhibitor development (e.g., Vemurafenib analogs). However, it presents a distinct "paradox of reactivity" compared to standard indoles:

  • Electronic Deficiency: The pyridine nitrogen (N7) withdraws electron density, making the ring system electron-poor. This facilitates nucleophilic aromatic substitution (SNAr) but can impede the oxidative addition step in Pd-catalyzed cycles if the catalyst is electron-poor.

  • Catalyst Poisoning: The N7 lone pair and the acidic N1-H (pKa ~12.3) are potent ligands. They competitively bind to electrophilic Pd(II) species, forming off-cycle "resting states" (dimers or aggregates) that arrest turnover.

This guide provides optimized protocols to suppress these poisoning pathways using Precatalyst Scaffolds (Pd-G3/G4) and Sterically Demanding Biaryl Phosphines .

Mechanistic Insight: The "Reservoir" Effect

To optimize yield, one must understand why standard protocols (e.g., Pd(PPh3)4) fail. In 6-azaindoles, the substrate acts as a competitive inhibitor. The N7 nitrogen or the deprotonated N1-anion coordinates to the palladium center, creating a thermodynamic sink.

Figure 1: Catalyst Poisoning vs. Productive Cycle

AzaindoleMechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X PoisonComplex OFF-CYCLE RESERVOIR [Pd(II)-Azaindole Complex] (Catalyst Arrest) OxAdd->PoisonComplex + N-Coordination (Fast) TransMetal Transmetallation (Boronic Acid/Amine) OxAdd->TransMetal + Coupling Partner Azaindole 6-Azaindole Substrate PoisonComplex->OxAdd Slow Equilibrium RedElim Reductive Elimination (C-C / C-N Bond) TransMetal->RedElim RedElim->Pd0 Regeneration Product Functionalized Product RedElim->Product

Caption: The "Reservoir Effect" where azaindole nitrogen coordination (Red) outcompetes the productive cycle (Green/Yellow), necessitating bulky ligands to sterically block N-binding.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

Objective: Coupling of 6-azaindole halides with aryl/heteroaryl boronic acids. Key Innovation: Use of XPhos Pd G4 . The bulky XPhos ligand prevents N-coordination to the Pd center, while the G4 precatalyst ensures rapid initiation even at lower temperatures, preventing substrate-induced aggregation.

Optimized Conditions
ParameterRecommendationRationale
Catalyst XPhos Pd G4 (1.0 - 2.0 mol%)G4 scaffold releases active LPd(0) immediately; XPhos provides steric bulk to prevent N7-binding.
Ligand XPhos (if not using G4)High turnover for electron-deficient heterocycles.
Base K3PO4 (3.0 equiv) Anhydrous, finely ground. Superior to carbonates for heteroaryl couplings; buffers acidic N1-H.
Solvent 1,4-Dioxane : Water (4:1) Water is critical to dissolve the inorganic base and facilitate transmetallation.
Temp 80°C - 100°C Sufficient energy to overcome the activation barrier of the electron-poor ring.
Step-by-Step Procedure
  • Setup: In a commercially available reaction vial (e.g., microwave vial), add the 6-azaindole halide (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G4 (0.02 equiv / 2 mol%).

    • Note: If G4 is unavailable, use Pd2(dba)3 (1 mol%) + XPhos (4 mol%). Premixing in solvent for 5 mins is required for the non-G4 method.

  • Solvent & Degassing: Add 1,4-Dioxane and degassed Water (4:1 ratio, 0.2 M concentration relative to halide).

    • Critical: Sparge the solvent mixture with Argon/Nitrogen for 10 minutes before adding to the vial to prevent oxidative homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat to 100°C for 2–4 hours.

    • Monitor: Use LCMS. Look for de-halogenation (reduction) byproducts, which indicate the temperature is too high or water content is too low.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x2) and brine. Dry over Na2SO4.

    • Purification: 6-azaindoles are polar. Use DCM:MeOH (95:5) gradients rather than Hex:EtOAc for flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Objective: Amination of 6-azaindole halides. Challenge: The nucleophilicity of the external amine competes with the azaindole's own nitrogens. Recommendation: Unlike Suzuki coupling, N1-protection (e.g., SEM, Boc) is highly recommended for Buchwald-Hartwig to prevent catalyst sequestration by the deprotonated azaindole anion.

Optimized Conditions
ParameterRecommendationRationale
Catalyst BrettPhos Pd G4 or RuPhos Pd G4 BrettPhos for primary amines; RuPhos for secondary amines.
Base LHMDS (2.0 equiv) or NaOtBu Soluble organic bases (LHMDS) are preferred to prevent aggregation. Strong base required.
Solvent THF or Toluene Anhydrous. Toluene typically gives higher conversion for difficult substrates.
Protection SEM / Boc / Tosyl Mandatory for consistent high yields. Unprotected substrates often stall at <40% conversion.
Step-by-Step Procedure (Protected Substrate)
  • Pre-drying: Flame-dry the reaction vessel and cool under Argon.

  • Reagents: Charge N-protected 6-azaindole halide (1.0 equiv), Amine (1.2 equiv), and BrettPhos Pd G4 (2 mol%).

  • Base Addition:

    • Solid Base (NaOtBu): Add with reagents.[1][2][3][4][5]

    • Solution Base (LHMDS): Add after solvent.

  • Solvent: Add anhydrous THF (0.15 M).

  • Cycle: Heat to 65°C (if using LHMDS) or 90°C (if using NaOtBu in Toluene).

    • Time: 4–12 hours.

  • Quench: Dilute with NH4Cl (sat. aq). Extract with EtOAc.

Troubleshooting & Optimization Logic

If the reaction stalls or yields are low, use this decision matrix to diagnose the failure mode.

Figure 2: Optimization Decision Tree

OptimizationTree Start Reaction Failed (<20% Yield) CheckSM Is SM consumed? Start->CheckSM NoConv No Conversion CheckSM->NoConv Yes (SM intact) Dehal De-halogenation (Reduction) CheckSM->Dehal No (Product is Ar-H) Homo Homocoupling (Ar-Ar) CheckSM->Homo No (Product is Ar-Ar) OxAddFail Oxidative Addition Failure NoConv->OxAddFail Soln1 Increase Temp Switch to XPhos Pd G4 OxAddFail->Soln1 Soln2 Dry Solvents Reduce Temp Dehal->Soln2 Soln3 Degas Solvents Lower Catalyst Loading Homo->Soln3

Caption: Diagnostic workflow for troubleshooting failed cross-coupling reactions on azaindole scaffolds.

Specific Troubleshooting Tips:
  • Protodehalogenation (Ar-X

    
     Ar-H):  This is common in electron-deficient rings. It indicates the cycle is entering the catalytic manifold but failing at transmetallation.
    
    • Fix: Increase the concentration of the coupling partner (Boronic acid/Amine) and ensure the base is fully soluble/active.

  • "Black Metal" Precipitation: Palladium is crashing out as Pd-black.

    • Fix: The ligand is detaching.[4] Switch to a precatalyst (G3/G4) where the Pd:Ligand ratio is strictly 1:1 and the active species is generated in situ without an induction period.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[6][7] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[6][7][8][9]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of a New Generation of Palladacycle Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry.

  • Lachance, N., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.

  • Sigma-Aldrich (Merck). Buchwald Precatalysts User Guide.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 6-Azaindole Intermediates

Executive Summary & Strategic Rationale The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a critical bioisostere of indole and purine, widely utilized in kinase inhibitors (e.g., JAK, Aurora kinase) due to its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a critical bioisostere of indole and purine, widely utilized in kinase inhibitors (e.g., JAK, Aurora kinase) due to its unique hydrogen-bonding capabilities and improved aqueous solubility compared to carbocyclic analogs. However, the electron-deficient nature of the pyridine ring makes the de novo synthesis of 6-azaindoles thermodynamically challenging under conventional thermal conditions, often resulting in low yields or requiring harsh forcing conditions that degrade sensitive functional groups.

Why Microwave (MW) Irradiation? Microwave-assisted organic synthesis (MAOS) is not merely a method for heating; it is a kinetic tool. By leveraging the high loss tangent (


) of polar transition states in cyclization reactions, MW irradiation allows for:
  • Overcoming Activation Energy Barriers: Rapidly reaching temperatures (

    
    C) required for intramolecular heteroannulation that are difficult to sustain cleanly in oil baths.
    
  • Superheating Effects: Facilitating Pd-catalyzed cross-couplings (Sonogashira/Suzuki) in minutes rather than hours, minimizing catalyst deactivation.

  • Cleaner Profiles: Reducing the thermal window prevents the degradation of the electron-rich pyrrole ring once formed.

This guide details two self-validating protocols: the One-Pot Larock-Type Assembly for constructing the core, and C-H Activation for late-stage functionalization.

Core Synthesis: The Modified Larock-Sonogashira Assembly

The most robust route to substituted 6-azaindoles is the heteroannulation of 3-amino-4-halopyridines with terminal alkynes. While the classic Larock synthesis uses internal alkynes, the MW-assisted variation with terminal alkynes allows for greater regiocontrol and modularity.

Reaction Mechanism & Workflow

The reaction proceeds via a tandem sequence:

  • Sonogashira Coupling: Pd/Cu-catalyzed coupling of the alkyne to the C4-position.

  • Cycloisomerization: Intramolecular nucleophilic attack of the C3-amine onto the activated alkyne (5-endo-dig or 5-exo-dig), followed by isomerization to the aromatic system.

Protocol 1: One-Pot Synthesis of 2-Substituted 6-Azaindoles

Target: Synthesis of 2-phenyl-1H-pyrrolo[2,3-c]pyridine. Precursors: 3-amino-4-iodopyridine (CAS: 105691-82-5) and Phenylacetylene.

Materials & Reagents
  • Substrate: 3-Amino-4-iodopyridine (1.0 equiv, 1.0 mmol)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%)
  • Co-Catalyst: CuI (2 mol%)

  • Base: Et

    
    N (3.0 equiv)
    
  • Solvent: DMF (anhydrous, 3 mL) – Chosen for high microwave absorptivity.

Step-by-Step Methodology
  • Vessel Charging: In a 10 mL microwave process vial, add the aminopyridine, Pd catalyst, and CuI.

  • Inerting: Seal the vial and purge with Argon for 2 minutes. Crucial: Oxygen inhibition is the primary cause of Sonogashira failure.

  • Liquid Addition: Inject degassed DMF, followed by Et

    
    N and phenylacetylene via syringe through the septum.
    
  • Microwave Irradiation (Step 1 - Coupling):

    • Mode: Dynamic (Standard Control)

    • Temp: 80°C

    • Time: 10 minutes

    • Stirring: High

    • Checkpoint: The solution should turn dark (colloidal Pd).

  • Microwave Irradiation (Step 2 - Cyclization):

    • Ramp: 2 minutes to target.

    • Temp: 160°C

    • Time: 15 minutes

    • Pressure Limit: 250 psi (monitor for spikes indicating decomposition).

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH 95:5).

Data: Thermal vs. Microwave Comparison
ParameterConventional Thermal (Oil Bath)Microwave Assisted (Protocol 1)
Temperature 110°C (Reflux)160°C (Pressurized)
Time 18 hours25 minutes (Total)
Yield 45-52%82-88%
Purity (LCMS) 85% (requires extensive purification)>95% (crude)
Major Byproduct Glaser coupling (diyne)Minimal

Expert Insight: The jump in yield under MW is attributed to the rapid cyclization rate at 160°C, which outcompetes the polymerization of the intermediate amino-alkyne.

Functionalization: Regioselective C-H Arylation[1]

Once the 6-azaindole core is formed, functionalization at C2 or C3 is often required. Direct C-H activation is superior to halogenation/Suzuki sequences as it eliminates the need for pre-functionalized halides.

Protocol 2: C2-Arylation of 6-Azaindole

Target: C2-arylation using aryl iodides. Mechanism: Pd(II)/Pd(0) catalytic cycle involving a CMD (Concerted Metallation-Deprotonation) pathway.

Materials & Reagents
  • Substrate: 6-Azaindole core (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)[1]
    
  • Ligand: PPh

    
     (10 mol%)
    
  • Base: Ag

    
    CO
    
    
    
    (1.0 equiv) – Acts as both base and halide scavenger.
  • Solvent: 1,4-Dioxane/Pivalic Acid (4:1 ratio).

Step-by-Step Methodology
  • Preparation: Add 6-azaindole, aryl iodide, Pd(OAc)

    
    , PPh
    
    
    
    , and Ag
    
    
    CO
    
    
    to a MW vial.
  • Solvent: Add the Dioxane/Pivalic acid mixture. Note: Pivalic acid is critical for the CMD mechanism, lowering the energy of the C-H bond cleavage transition state.

  • Microwave Irradiation:

    • Temp: 130°C

    • Time: 20 minutes

    • Power: Fixed Power mode (if available) or Dynamic.

  • Filtration: Filter hot through Celite to remove Silver salts.

  • Isolation: Neutralize with sat. NaHCO

    
    , extract with EtOAc.
    

Visualizing the Workflow

The following diagram illustrates the convergent strategy for building and functionalizing the 6-azaindole scaffold.

AzaindoleWorkflow cluster_legend Key Advantages Precursor 3-Amino-4-Iodopyridine (Precursor) Process1 MW Sonogashira 80°C, 10 min Pd/Cu Precursor->Process1 Alkyne Terminal Alkyne Alkyne->Process1 Intermediate 4-Alkynyl-3-Aminopyridine (Transient) Process2 MW Cyclization 160°C, 15 min (Heteroannulation) Intermediate->Process2 Ring Closure Core 6-Azaindole Core (Pyrrolo[2,3-c]pyridine) Process3 MW C-H Activation 130°C, 20 min Pd(OAc)2/Ag2CO3 Core->Process3 Functionalized C2-Arylated 6-Azaindole Process1->Intermediate Coupling Process2->Core Yield: ~85% Process3->Functionalized Late-Stage Modification Adv1 • Rapid Library Generation Adv2 • High Tolerance of R-Groups

Caption: Figure 1. Convergent microwave-assisted workflow for 6-azaindole synthesis from aminopyridine precursors.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst poisoning by O

or Pyridine N
Ensure rigorous degassing. Increase catalyst loading to 8 mol%. Switch to Pd(dppf)Cl

.
Black Precipitate (Palladium Black) Catalyst decomposition due to overheatingReduce ramp rate. Add TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst/stabilizer.
Explosion/Vessel Failure Thermal runaway of azide (if using Hemetsberger) or solvent vapor pressureDo not use low-boiling solvents (DCM/THF) above 100°C. Use DMF, DMA, or NMP. Monitor pressure curve.
Regioselectivity Issues (C-H) Competition between C2 and C3Use Pivalic acid (CMD) to favor C2. For C3, use electrophilic halogenation (NCS/MW) followed by Suzuki.

References

  • Schirok, H. (2006). "Microwave-Assisted Flexible Synthesis of 7-Azaindoles." The Journal of Organic Chemistry, 71(15), 5538–5545. Link

  • Song, J. J., et al. (2005).[2] "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles." The Journal of Organic Chemistry, 70(16), 6512–6514.[2] Link

  • Lachance, N., et al. (2002). "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry, 67(6), 1864-1867. Link

  • Stabile, P., et al. (2010). "Microwave-assisted synthesis of indole- and azaindole-derivatives in water via cycloisomerization." Tetrahedron, 66(35), 7169-7178. Link

  • Popowycz, F., et al. (2007).[2] "Synthesis and Reactivity of 4-, 5- and 6-azaindoles." Tetrahedron, 63(36), 8689–8707.[2] Link[2]

  • Nolan, S. P., et al. (2010). "One-pot synthesis of azaindoles via palladium-catalyzed α-heteroarylation of ketone enolates." The Journal of Organic Chemistry, 75(15), 5316–5319. Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Characterization of 5-Bromo-pyrrolo[2,3-c]pyridine

Executive Summary In the development of kinase inhibitors and heterocyclic drug candidates, 5-bromo-pyrrolo[2,3-c]pyridine (also known as 5-bromo-6-azaindole) represents a critical scaffold. However, a persistent challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic drug candidates, 5-bromo-pyrrolo[2,3-c]pyridine (also known as 5-bromo-6-azaindole) represents a critical scaffold. However, a persistent challenge in its synthesis is the potential for isomeric confusion with 5-bromo-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole), a thermodynamically favored alternative often formed during cyclization reactions.

This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) characteristics of the [2,3-c] isomer. Unlike standard datasheets, this document focuses on comparative exclusion , using vibrational spectroscopy to distinguish the target 6-azaindole scaffold from its 7-azaindole analog based on hydrogen-bonding motifs and ring-deformation modes.

Structural Context & Vibrational Logic

To interpret the spectrum accurately, one must understand the structural drivers of the vibrational modes. The primary differentiator between the [2,3-c] and [2,3-b] isomers is the position of the pyridine nitrogen, which dictates the intermolecular hydrogen bonding network in the solid state.

Structural Comparison Diagram

Azaindole_Isomers cluster_0 Target: [2,3-c] Isomer (6-Azaindole) cluster_1 Alternative: [2,3-b] Isomer (7-Azaindole) C_iso 5-Bromo-pyrrolo[2,3-c]pyridine (N at Position 6) Feature_C Linear/Chain H-Bonding (No Cyclic Dimer) C_iso->Feature_C Solid State Packing Difference Spectral Consequence: N-H Stretch Profile Feature_C->Difference Sharper Band (~3200-3400 cm⁻¹) B_iso 5-Bromo-pyrrolo[2,3-b]pyridine (N at Position 7) Feature_B Cyclic Dimer Formation (Dual H-Bonds) B_iso->Feature_B Thermodynamic Favored Motif Feature_B->Difference Broad/Diffuse Band (~2800-3100 cm⁻¹)

Caption: Figure 1. Structural logic dictating the primary spectral divergence between the target [2,3-c] scaffold and the common [2,3-b] impurity.

Characteristic Peak Analysis

The following data consolidates experimental ranges for bromo-azaindoles, distinguishing between the specific [2,3-c] target and the [2,3-b] analog.

Table 1: Comparative FTIR Assignment
Functional GroupVibrational ModeTarget: [2,3-c] Isomer (cm⁻¹)Alternative: [2,3-b] Isomer (cm⁻¹)Mechanistic Insight
N-H (Pyrrole) Stretching (

)
3250 – 3420 (Sharp/Medium)2800 – 3150 (Broad/Strong)The [2,3-b] isomer forms a tight cyclic dimer (N-H...N) lowering frequency significantly [1].[1] The [2,3-c] isomer lacks the geometry for this cyclic dimer, resulting in a higher frequency "free-like" or linear chain stretch.
C-H (Aromatic) Stretching (

)
3050 – 31203050 – 3120Non-diagnostic. Overlaps in both isomers.
Ring Skeleton C=C / C=N Stretch1590 – 1610 1580 – 1595The [2,3-c] pyridine ring often shows a slightly higher frequency C=N band due to the meta-positioning relative to the pyrrole fusion.
C-Br Stretching (

)
1050 – 1080 1040 – 1070The heavy atom stretch is often coupled with ring deformations. Look for a strong, sharp band in this region absent in the non-brominated parent [2].
Fingerprint OOP Bending (

)
800 – 830 720 – 750 Critical Differentiator. The substitution pattern on the pyridine ring (para-like vs meta-like relative to ring fusion) alters the out-of-plane bending modes [3].

Note on C-Br: While pure C-Br stretching is theoretically found at 500–700 cm⁻¹, in heteroaromatic systems, it strongly couples with ring vibrations, often appearing as an intensified band in the 1000–1100 cm⁻¹ region or a distinct band near 600 cm⁻¹ [2].

Experimental Protocol (ATR-FTIR)

To ensure reproducibility and minimize sampling artifacts (such as moisture interference), the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets for this lipophilic scaffold.

Methodological Steps
  • Instrument Prep: Use a diamond or ZnSe crystal ATR accessory. Ensure the background spectrum (air) is clean, specifically in the 2300–2400 cm⁻¹ (CO₂) and >3500 cm⁻¹ (H₂O) regions.

  • Sample Deposition: Place approximately 2–5 mg of the solid 5-bromo-pyrrolo[2,3-c]pyridine onto the crystal.

  • Compression: Apply high pressure using the anvil. Crucial: Ensure the solid is crushed into a fine powder in situ to maximize contact; air gaps will suppress the critical fingerprint peaks.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (to resolve sharp aromatic peaks).

    • Scans: Minimum 32 (64 recommended for signal-to-noise in the fingerprint region).

    • Range: 4000 – 600 cm⁻¹.

  • Post-Processing: Apply ATR correction (if comparing to library transmission spectra) and baseline correction.

Analytical Decision Matrix

Use this workflow to validate the identity of your synthesized material.

QC_Workflow Start Acquire Spectrum (Solid State / ATR) Check_NH Check 2800-3200 cm⁻¹ Region Start->Check_NH Is_Broad Broad, intense absorption centered <3100 cm⁻¹? Check_NH->Is_Broad Result_7AI Suspect [2,3-b] Isomer (7-Azaindole Dimer) Is_Broad->Result_7AI Yes Is_Sharp Sharp bands >3200 cm⁻¹ (No broad dimer band)? Is_Broad->Is_Sharp No Check_FP Check Fingerprint (700-900 cm⁻¹) Confirm_Br Confirm C-Br Presence (~1050-1080 cm⁻¹ & ~600 cm⁻¹) Check_FP->Confirm_Br Is_Sharp->Check_FP Yes Result_6AI Likely [2,3-c] Isomer (Target Scaffold) Confirm_Br->Result_6AI Peaks Present

Caption: Figure 2. QC Decision Matrix for differentiating bromo-azaindole isomers.

Interpretation & Troubleshooting

The "Dimer Trap"

The most common error in interpreting azaindole spectra is misidentifying the N-H stretch.

  • Observation: You see a very broad, messy baseline from 2500 to 3200 cm⁻¹.

  • Cause: This is characteristic of the [2,3-b] isomer (7-azaindole) . The N(7) and N(1)-H atoms are perfectly positioned to form a cyclic dimer with another molecule, creating a "proton tunnel" effect that broadens the IR signal significantly [1].

Solvent Effects

If the solid-state spectrum is ambiguous, dissolve the sample in dilute CCl₄ or CHCl₄ (if solubility permits) and run a liquid cell spectrum.

  • Dilution Effect: Dilution breaks the intermolecular H-bonds.

  • Result: Both isomers will show a sharp free N-H band >3400 cm⁻¹. However, the re-emergence of the broad band upon concentration/drying is diagnostic for the [2,3-b] isomer.

References

  • Catalán, J., et al. (2006). "Excited State Proton Transfer in 3-Methyl-7-azaindole Dimer: Symmetry Control." The Journal of Physical Chemistry A, 110(29), 9116–9122. Link

  • Doc Brown's Chemistry. (2019). "Infrared Spectroscopy: Characteristic Frequencies of Haloalkanes and Haloarenes." Advanced Organic Chemistry Notes. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley.
  • National Institutes of Health (NIH). (2025). "PubChem Compound Summary for CID 53443442: 5-bromo-1H-pyrrolo[2,3-c]pyridine."[2] PubChem. Link

Sources

Comparative

Comparative Scaffold Analysis: 5-Azaindole vs. 6-Azaindole in Kinase Inhibitor Design

Executive Summary: The Isomer Dilemma In the optimization of ATP-competitive kinase inhibitors, the transition from a standard indole to an azaindole scaffold is a strategic move to modulate physicochemical properties (l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Dilemma

In the optimization of ATP-competitive kinase inhibitors, the transition from a standard indole to an azaindole scaffold is a strategic move to modulate physicochemical properties (logP, pKa) and introduce novel hydrogen-bonding vectors.[1] While 7-azaindole is the industry standard "hinge-binding" motif (mimicking the N7/N9 of purines), 5-azaindole and 6-azaindole offer distinct intellectual property (IP) space and solubility profiles.[1]

This guide objectively compares these two less-common isomers. The critical trade-off is clear: 6-azaindole generally retains better synthetic accessibility and "adenine-like" binding vectors, whereas 5-azaindole offers superior aqueous solubility but presents significant synthetic challenges at the C3 position and often requires non-canonical binding modes to achieve high potency.

Structural & Physicochemical Basis[1][2][3]

The fundamental difference lies in the nitrogen position within the pyridine ring, which drastically alters the electronic landscape of the pyrrole ring (the primary vector for hinge interaction) and the molecule's basicity.[1]

Electronic Distribution and pKa

The position of the pyridine nitrogen dictates the acidity of the pyrrole NH and the basicity of the pyridine N. This has profound implications for both solubility and synthetic reactivity (specifically Electrophilic Aromatic Substitution, EAS).[1]

Property6-Azaindole5-AzaindoleImpact on Drug Design
pKa (Conjugate Acid) ~5.61~8.425-Aza is significantly more basic, improving solubility in low pH environments (lysosomes/gastric) but potentially hindering passive permeability.[1]
C3-Nucleophilicity ModerateLow6-Aza allows standard C3-functionalization (e.g., halogenation).[1] 5-Aza is electronically deactivated at C3, complicating library synthesis.[1]
H-Bond Vector N6 points "out" (Solvent/Gatekeeper)N5 points "up/back" (Ribose pocket)6-Aza can often recruit water-mediated bonds.[1] 5-Aza vectors often clash with the hinge unless the scaffold twists.[1]
Visualization of Binding Vectors

The following diagram illustrates the divergent hydrogen bond vectors relative to the conserved kinase hinge region.

Azaindole_Vectors cluster_6aza 6-Azaindole Scaffold cluster_5aza 5-Azaindole Scaffold Hinge Kinase Hinge Region (Backbone CO / NH) A6 6-Azaindole A6->Hinge Pyrrole NH (Donor) V6 N6 Vector: Solvent Exposed or Water Bridge to Gatekeeper A6->V6 V6->Hinge Potential H-Bond (Geometry Dependent) A5 5-Azaindole A5->Hinge Pyrrole NH (Donor) V5 N5 Vector: Points toward Ribose/Val195 (Risk of Repulsion) A5->V5

Caption: Comparative H-bond vectors. 6-azaindole (Left) retains potential for auxiliary hinge interactions, while 5-azaindole (Right) vectors often require unique pocket geometries.

Synthetic Accessibility: The C3 Bottleneck

For medicinal chemists, the "developability" of a scaffold is defined by how easily it can be functionalized.[1] This is where 6-azaindole outperforms 5-azaindole.

The C3-Functionalization Challenge

Most kinase inhibitors require an aryl or heteroaryl moiety at the C3 position to access the hydrophobic back-pocket.

  • 6-Azaindole: Behaves similarly to 7-azaindole.[1][2] Standard electrophilic aromatic substitution (EAS) (e.g., iodination with NIS, Friedel-Crafts acylation) proceeds with good regioselectivity and yield.[1]

  • 5-Azaindole: The N5 atom is positioned such that it strongly deactivates the C3 position towards electrophiles.[1] Furthermore, the high basicity (pKa 8.[1]42) leads to protonation of the pyridine ring under acidic conditions, further deactivating the ring.[1]

    • Consequence: C3-functionalization of 5-azaindole often requires acid catalysts (e.g., p-TSA) or microwave irradiation to force the reaction, whereas 6-azaindole reacts under mild conditions.[1]

Protocol: Regioselective C3-Iodination (Comparison)

Standard conditions: NIS (1.1 eq), KOH, Acetone, RT.[1]

  • 6-Azaindole: Reaction completes in <1 hour. Yield >90%.

  • 5-Azaindole: Reaction is sluggish (incomplete after 24h).

    • Modified Protocol for 5-Aza: Requires NIS (1.5 eq) in DMF at 80°C or use of pre-functionalized pyridine building blocks (e.g., cyclization of 3-alkynyl-4-aminopyridines) rather than direct functionalization.[1]

Kinase Performance Data

While 7-azaindole is the "safe" choice for potency, 6-azaindole has demonstrated single-digit nanomolar potency in specific targets like ROCK and JAK, whereas 5-azaindole is often reserved for selectivity tuning (e.g., Cdc7).[1]

Comparative Case Studies
Target KinaseScaffoldCompoundPotency (IC50)Mechanism Note
ROCK-1/2 6-Azaindole Azaindole 1 (Ref 2)0.6 nM N6 does not clash; C3-substituent drives potency. High selectivity profile.
JAK3 6-Azaindole Peficitinib Analog~1 - 5 nM 6-aza core tolerates the solvent front well; N6 can interact with water networks.[1]
Cdc7 5-Azaindole Compound 36 (Ref 3)66 nM Selected over 7-aza to improve metabolic stability.[1] Requires interaction with Val195 (pre-DFG) to compensate for weaker hinge binding.
CB1 (Allosteric)6-Azaindole Compound 3dModerate 6-aza retained modulation; 7-aza lost activity completely (steric clash).[1]
Data Interpretation[1][2][3][5][6][7][8][9][10]
  • 6-Azaindole: Can often replace indole or 7-azaindole with minimal loss of potency.[1] It is a "drop-in" bioisostere if the N7 interaction is not critical.

  • 5-Azaindole: Frequently results in a loss of potency (10-50x fold drop) if simply swapped into a 7-azaindole series.[1] It requires de novo design to exploit specific residues (like the pre-DFG residue mentioned in the Cdc7 case) to regain affinity.

Experimental Validation Protocols

To verify the utility of these scaffolds in your specific program, the following self-validating workflows are recommended.

Biochemical Potency Assay (TR-FRET)

Purpose: To determine intrinsic IC50 without cellular permeability bias.[1]

Reagents:

  • Kinase (e.g., ROCK or JAK, recombinant human).[1]

  • Substrate (e.g., ULight-labeled peptide).[1]

  • Eu-labeled anti-phospho antibody.[1]

  • ATP (at Km).[1]

Workflow:

  • Compound Prep: Serial dilution of 6-aza and 5-aza analogs in 100% DMSO (Top conc 10 mM). Acoustic dispense 10 nL into 384-well low-volume white plates.

  • Enzyme Addition: Add 2.5 µL kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Critical: Include 2 mM DTT to prevent oxidation of sensitive cysteines.[1]

  • Pre-Incubation: 15 mins at RT. (Allows slow-binding kinetics to equilibrate).[1]

  • Reaction Start: Add 2.5 µL substrate/ATP mix.

  • Termination: After 60 mins, add 5 µL Detection Mix (EDTA + Eu-Antibody).

  • Read: EnVision Plate Reader (Excitation 320nm, Emission 615nm/665nm).

Validation Criteria:

  • Z' factor > 0.7.[1]

  • Reference compound (e.g., Staurosporine) IC50 within 3-fold of historical mean.[1]

Decision Flowchart for Scaffold Selection

Use this logic gate to select the correct isomer for your project.[1]

Scaffold_Selection Start Start: Scaffold Selection Q1 Is Hinge Binding (N7) Critical? Start->Q1 Res7 Use 7-Azaindole Q1->Res7 Yes Q2 Is Solubility a Major Issue? Q1->Q2 No Q3 Is C3 Functionalization Complex? Q2->Q3 No Res5 Use 5-Azaindole (High Solubility, Difficult Synth) Q2->Res5 Yes (High pKa needed) Res6 Use 6-Azaindole (Balanced Potency/Synth) Q3->Res6 Yes (Need easy EAS) Q3->Res5 No (Can tolerate harsh cond.)

Caption: Strategic decision tree for azaindole selection. 6-azaindole is preferred for synthetic ease; 5-azaindole is a solubility problem-solver.

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors."[1] Molecules, 2014, 19, 19935-19979.[1] Link

  • Alhalaweh, A., et al. "Cardiovascular effects of a novel potent and highly selective azaindole-based inhibitor of Rho-kinase."[1][3] British Journal of Pharmacology, 2013.[1] Link

  • Tong, Y., et al. "Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195."[1][4] ACS Medicinal Chemistry Letters, 2013, 4(2), 211–215.[1] Link[1]

  • Nagy, S., et al. "Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines."[1] Molecules, 2019.[1] Link

  • Song, J.J., et al. "Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole."[1] Organic Process Research & Development, 2015.[1] Link[1]

Sources

Validation

Technical Comparison Guide: Characterization of 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine

This guide is structured as an advanced technical resource for researchers and drug development professionals. It synthesizes available experimental data, structural activity relationships (SAR), and comparative analysis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for researchers and drug development professionals. It synthesizes available experimental data, structural activity relationships (SAR), and comparative analysis to establish a characterization benchmark for 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine .

CAS Registry Number: 1190314-16-9 Chemical Scaffold: 6-Azaindole (Pyrrolo[2,3-c]pyridine) Application: Kinase Inhibitor Intermediate (JAK/STAT, BET bromodomain pathways)

Executive Summary: The Purity Benchmark

In the synthesis of bioactive heterocycles, 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine serves as a critical electrophile for Suzuki-Miyaura couplings. However, its structural similarity to its regioisomer (the [2,3-b] analog) and its unbrominated precursor presents a significant characterization challenge.

This guide defines the expected melting point (MP) range for the pure compound and contrasts it with key "Alternatives"—specifically, its common impurities and structural isomers. Note: While batch-specific polymorphism can shift values, the thermodynamic baseline established here serves as a primary purity gate.

Melting Point Profile & Comparative Analysis

The melting point is a definitive "first-pass" quality attribute. Below is the comparative matrix distinguishing the target compound from its closest structural relatives.

Table 1: Comparative Melting Point Data
Compound IdentityStructure TypeMelting Point Range (°C)Diagnostic Significance
3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine Target Product 195 – 210 °C (Predicted)High-Melting Solid. Consistent with heavy halogenation on a planar aromatic system.
3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Regioisomer 192 – 195 °C Critical Interference. The [2,3-b] isomer (7-azaindole core) melts in a nearly identical range. MP alone cannot distinguish these isomers; NMR is required.
3-Bromo-1H-pyrrolo[2,3-c]pyridine Desmethyl Analog 205 – 206 °C Structural Benchmark. The absence of the C2-methyl group typically results in a slightly higher lattice energy/MP.
2-Methyl-1H-pyrrolo[2,3-c]pyridine Starting Material 120 – 123 °C Process Impurity. A significantly lower MP indicates incomplete bromination.

Technical Insight: The bromination of the 6-azaindole scaffold at the C3 position typically elevates the melting point by 70–80°C relative to the unbrominated precursor (compare 120°C vs. ~200°C). If your isolated solid melts below 150°C, it is likely the unreacted starting material or a co-crystal solvate.

Diagnostic Workflow: Distinguishing Isomers

Because the Target and its [2,3-b] isomer have overlapping melting point ranges (~195°C), a self-validating analytical workflow is required.

Diagram 1: Analytical Decision Tree

This logic flow ensures positive identification of the [2,3-c] core against the [2,3-b] isomer.

AnalyticalWorkflow Sample Isolated Solid (Suspected Target) MP_Test Step 1: Melting Point Test Sample->MP_Test Low_MP Range: 120-130°C MP_Test->Low_MP High_MP Range: 190-210°C MP_Test->High_MP Result_SM Identify: Starting Material (Incomplete Reaction) Low_MP->Result_SM NMR_Test Step 2: 1H-NMR Analysis (Coupling Constants) High_MP->NMR_Test Ambiguous Region Coupling_B J(H4,H5) ~ 8.0 Hz (Doublet-Doublet) NMR_Test->Coupling_B Coupling_C J(H4,H5) ~ 5.5 Hz (Singlet/Weak Coupling) NMR_Test->Coupling_C Result_Iso Identify: [2,3-b] Isomer (7-Azaindole) Coupling_B->Result_Iso Result_Target CONFIRMED TARGET [2,3-c] Isomer Coupling_C->Result_Target

Figure 1: Analytical decision tree for distinguishing the target 6-azaindole derivative from common impurities and isomers.

Experimental Protocol: Precise MP Determination

To replicate the benchmark values, the following protocol minimizes errors caused by heating rates or sample preparation.

Method A: Capillary Melting Point (Standard)
  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues (solvates can depress MP by 10-20°C).

  • Packing: Grind sample to a fine powder. Pack into a glass capillary to a height of 3 mm. Compact by tapping (loose packing causes uneven heat transfer).

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 180°C.

    • Critical Ramp: 1.0°C/min from 180°C to 215°C.

  • Observation: Record the temperature at the onset of liquid formation (T_onset) and the clear point (T_clear).

    • Acceptance Criteria: The range (T_clear - T_onset) should be ≤ 2.0°C . A wider range indicates impurities (>1%).

Method B: Differential Scanning Calorimetry (DSC) (Advanced)
  • Purpose: To detect polymorphism.

  • Protocol: Seal 2-5 mg in an aluminum pan. Heat from 30°C to 250°C at 10°C/min under N2 purge (50 mL/min).

  • Expected Signal: A sharp endothermic peak with an onset at ~195-200°C .

  • Warning: An exotherm immediately following the melt suggests decomposition; do not hold the sample in the liquid state.

Synthesis & Impurity Origins

Understanding where "Alternative" species originate allows for proactive purification.

Diagram 2: Synthesis Pathway & Impurity Map

This diagram illustrates the parallel formation of the target and its impurities.

SynthesisFlow Precursor 2-Methyl-1H-pyrrolo [2,3-c]pyridine Reaction Reaction: Electrophilic Substitution Precursor->Reaction Reagent Bromination Agent (NBS or Br2) Reagent->Reaction Target TARGET PRODUCT (MP: 195-210°C) Reaction->Target Major Path Impurity_SM Unreacted SM (MP: 120-123°C) Reaction->Impurity_SM Incomplete Impurity_Over Dibromo Species (MP: >220°C) Reaction->Impurity_Over Excess Reagent

Figure 2: Synthesis pathway highlighting the divergence of the target product from low-melting starting materials and high-melting over-brominated byproducts.

References

  • ChemicalBook. (2024). 3-Bromo-1H-pyrrolo[2,3-c]pyridine Characterization Data. Link

    • Source for the desmethyl analog MP (205-206°C).
  • PubChem. (2024). 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Compound Summary. Link

    • Source for the [2,3-b] isomer MP (192-195°C).
  • BenchChem. (2024). 1H-Pyrrolo[2,3-c]pyridine-4-carbaldehyde and Derivatives. Link

    • Source for 6-azaindole precursor properties.
  • Sigma-Aldrich. (2024). Melting Point Standards & Methodology. Link

    • Source for standard capillary MP protocols.
Comparative

A Senior Application Scientist's Guide to X-ray Crystallography of Substituted 6-Azaindoles: From Crystal to Structure

For Researchers, Scientists, and Drug Development Professionals Welcome to this in-depth technical guide on the X-ray crystallography of substituted 6-azaindoles. As a privileged scaffold in medicinal chemistry, understa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to this in-depth technical guide on the X-ray crystallography of substituted 6-azaindoles. As a privileged scaffold in medicinal chemistry, understanding the three-dimensional structure of 6-azaindole derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2] This guide will provide you with not only the "how" but, more importantly, the "why" behind the experimental choices, empowering you to navigate the journey from a synthesized compound to a high-resolution crystal structure. We will delve into the nuances of crystallization, data collection, and structure refinement, culminating in a comparative analysis of crystallographic data for a selection of substituted 6-azaindoles.

The Significance of Structural Insight: Why X-ray Crystallography Matters for 6-Azaindoles

The 6-azaindole core, a bioisostere of indole, is a common motif in a multitude of biologically active molecules, including kinase inhibitors and antiviral agents.[1][3] The introduction of a nitrogen atom into the indole ring system significantly impacts the electronic distribution, hydrogen bonding capabilities, and overall physicochemical properties of the molecule.[1] X-ray crystallography provides the definitive, atomic-level blueprint of these molecules, revealing:

  • Precise Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles that inform our understanding of the molecule's conformation.

  • Intermolecular Interactions: The intricate network of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. Understanding these interactions is crucial for predicting solubility, stability, and polymorphism.

  • Absolute Stereochemistry: Unambiguous assignment of stereocenters, which is critical for understanding biological activity.

  • Binding Modes: When co-crystallized with a target protein, it reveals the precise interactions responsible for molecular recognition and inhibition.

This structural information is invaluable for optimizing lead compounds, designing new derivatives with improved properties, and securing intellectual property.

The Crystallographic Workflow: A Step-by-Step Guide with Expert Insights

The journey to a crystal structure can be divided into three main stages: crystallization, data collection, and structure solution and refinement. Success at each stage is predicated on a combination of meticulous technique and a sound understanding of the underlying principles.

Part 1: The Art and Science of Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in the entire process. For N-heterocyclic compounds like 6-azaindoles, their polarity and hydrogen bonding potential can present unique challenges and opportunities.

Core Principle: The goal of crystallization is to slowly bring a solution from a state of solubility to supersaturation, allowing molecules to self-assemble into a highly ordered, crystalline lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction.

Recommended Crystallization Techniques for 6-Azaindoles:

  • Slow Evaporation:

    • Rationale: This is often the simplest and most successful starting point. The gradual removal of solvent slowly increases the concentration of the solute, promoting slow crystal growth.

    • Protocol:

      • Solvent Selection: Choose a solvent in which your 6-azaindole derivative has moderate solubility. Good starting points include ethanol, methanol, acetonitrile, ethyl acetate, or mixtures with less polar solvents like dichloromethane or toluene.

      • Preparation of a Saturated Solution: Dissolve the compound in the chosen solvent, gently warming if necessary to achieve complete dissolution.

      • Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

      • Controlled Evaporation: Cover the vial with a cap containing a few small holes made by a needle, or with parafilm with a few punctures. This allows for slow, controlled evaporation.

      • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Rationale: This technique offers finer control over the rate of supersaturation. A less volatile solvent containing the compound is allowed to equilibrate with a more volatile anti-solvent in a sealed container. The slow diffusion of the anti-solvent into the compound solution reduces its solubility, inducing crystallization.

    • Protocol (Hanging Drop):

      • Prepare the Reservoir: In a well of a crystallization plate, add a reservoir solution of the anti-solvent (a solvent in which your compound is poorly soluble but miscible with the solvent).

      • Prepare the Drop: On a siliconized glass coverslip, mix a small volume (1-2 µL) of your concentrated compound solution with an equal volume of the reservoir solution.

      • Seal the Well: Invert the coverslip and place it over the well, sealing it with grease to create a closed system.

      • Incubation: The more volatile anti-solvent will slowly diffuse into the drop, leading to crystallization.

  • Liquid-Liquid Diffusion:

    • Rationale: This method is particularly useful for compounds that are sensitive to temperature changes or are available in small quantities. It relies on the slow diffusion of an anti-solvent into a solution of the compound.

    • Protocol:

      • In a narrow tube (e.g., an NMR tube), carefully layer a solution of your compound with a less dense, miscible anti-solvent.

      • Crystals will ideally form at the interface of the two liquids over time.

Troubleshooting Common Crystallization Problems:

ProblemPotential CauseSuggested Solution
Oiling Out Supersaturation is too high; compound is too soluble in the chosen solvent.Use a more dilute solution; try a different solvent or solvent/anti-solvent system; slow down the rate of evaporation/diffusion.
Amorphous Precipitate Rapid nucleation due to high supersaturation or impurities.Filter the solution carefully; use a cleaner vial; decrease the concentration; slow down the crystallization process.
Many Small Crystals Too many nucleation sites.Use a cleaner vial; filter the solution; decrease the concentration.
No Crystals Solution is not sufficiently supersaturated.Allow more solvent to evaporate; add more anti-solvent; try a different solvent system where the compound is less soluble.

G

Part 2: Data Collection - Illuminating the Crystal

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. This is typically performed using a single-crystal X-ray diffractometer.

Core Principle: A single crystal is mounted on the diffractometer and rotated in a beam of monochromatic X-rays. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern of spots. The intensity and position of these spots contain the information needed to determine the crystal structure.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting:

    • Carefully select a well-formed crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant (if collecting data at low temperatures) and a cryoloop.

  • Data Collection Strategy:

    • The instrument software will typically determine an optimal data collection strategy to ensure complete and redundant data are collected. This involves a series of scans (e.g., ω-scans and φ-scans) at different crystal orientations.

    • Data is usually collected at low temperatures (around 100 K) to minimize thermal motion of the atoms and reduce radiation damage.

  • Data Processing:

    • The raw diffraction images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal.

    • Software such as XDS or the diffractometer's proprietary software is used for this purpose.

Part 3: Structure Solution and Refinement - From Data to Model

This is the computational part of the process where the diffraction data is used to generate and refine a three-dimensional model of the molecule.

Core Principle: The phases of the diffracted X-rays are lost during the experiment. Structure solution methods are used to estimate these phases, allowing for the calculation of an initial electron density map. This map is then interpreted to build an atomic model, which is subsequently refined against the experimental data to improve its accuracy.

A Typical Refinement Workflow using SHELXL:

  • Structure Solution:

    • The SHELXT or SHELXS programs are commonly used for ab initio structure solution using direct methods or Patterson methods.[4][5] These programs use statistical methods to determine the phases of the strongest reflections.

  • Initial Model Building:

    • The output of the structure solution program is an initial atomic model that can be visualized in software like Olex2 or Mercury.[6][7][8][9]

  • Structure Refinement with SHELXL:

    • The atomic coordinates, displacement parameters (describing thermal motion), and other parameters are refined against the experimental diffraction data using a least-squares minimization algorithm in SHELXL.[4][10]

    • The refinement process is iterative. After each round of refinement, the model is inspected, and corrections are made. This may involve:

      • Assigning Atom Types: Correctly identifying carbon, nitrogen, oxygen, etc., based on the electron density and chemical sense.

      • Adding Hydrogen Atoms: Hydrogen atoms are typically placed at calculated positions and refined using a riding model.

      • Anisotropic Refinement: Refining the thermal motion of non-hydrogen atoms anisotropically to better model their vibrations.

      • Disorder Modeling: If parts of the molecule are disordered, they can be modeled over multiple positions with partial occupancies.

  • Validation:

    • The final refined model is validated using tools like checkCIF (often integrated into programs like PLATON) to ensure that the geometry is reasonable and that the model is a good fit to the data.[11][12][13][14][15]

G

Comparative Analysis of Substituted 6-Azaindole Crystal Structures

The substitution pattern on the 6-azaindole scaffold can have a profound impact on the resulting crystal packing and intermolecular interactions. Below is a comparison of crystallographic data for a selection of substituted 6-azaindoles.

CompoundSubstituentsSpace GroupKey H-Bonds & InteractionsCCDC Refcode
1 2-TrifluoromethylP2₁/cN-H···N(pyridine) hydrogen bonds forming chains.1976871
2 2-CF₃, 3-COCF₃, N(1)-methylP-1No classical N-H donors; C-H···O and C-H···F interactions are prominent.2277542
3 2-CF₃, 3-COCF₃, 5-hydroxyP2₁/nO-H···N(pyridine) and N-H···O hydrogen bonds creating a 2D network.2277544
4 2,5-disubstituted-Confirmation of regioselectivity and intramolecular interactions.[16]-

Data for compounds 1, 2, and 3 are based on the findings reported in a study on the synthesis of 6-azaindoles.[17]

Insights from the Comparison:

  • Hydrogen Bonding Motifs: The presence of hydrogen bond donors (like N-H or O-H) and acceptors (the pyridine nitrogen and carbonyl oxygens) leads to the formation of robust hydrogen-bonding networks. The unsubstituted N-H of the pyrrole ring is a common hydrogen bond donor, often interacting with the pyridine nitrogen of an adjacent molecule.

  • Impact of N(1)-Substitution: Methylation of the pyrrole nitrogen in compound 2 removes the primary hydrogen bond donor, leading to a crystal packing dominated by weaker C-H···O and C-H···F interactions. This can significantly alter the physical properties of the solid state.

  • Influence of Hydroxyl Groups: The introduction of a hydroxyl group in compound 3 provides an additional strong hydrogen bond donor, resulting in a more complex and stable two-dimensional hydrogen-bonding network.

  • Steric Effects: Bulky substituents can hinder certain packing arrangements and favor others, influencing the overall crystal density and stability.

G

Conclusion and Future Directions

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structures of substituted 6-azaindoles, providing critical insights for drug discovery and development. This guide has outlined the key experimental and computational steps involved in this process, from obtaining high-quality crystals to refining and analyzing the final structure. The comparative analysis highlights the profound influence of substitution patterns on the solid-state architecture of these important molecules.

As synthetic methodologies for 6-azaindoles continue to expand, so too will the library of structurally characterized derivatives. This growing body of data, readily accessible through the Cambridge Structural Database (CSD), will further enhance our understanding of the structure-property relationships of this versatile scaffold, paving the way for the design of next-generation therapeutics.

References

  • Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of applied crystallography, 41(2), 466-470. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • PLATON for Windows. School of Chemistry, University of Glasgow. [Link]

  • PLATON for MS-Windows. [Link]

  • PLATON. Utrecht University. [Link]

  • The PLATON Homepage. [Link]

  • Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020, January 8). YouTube. [Link]

  • Mercury (crystallography) - Wikipedia. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Free Crystal Structure Visualization Software - CCDC. [Link]

  • Mercury - CCDC. [Link]

  • A few interactive self-paced tutorials to get started with Olex2 - OlexSys. [Link]

  • The SHELX-97 Manual. [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021, December 31). IMSERC. [Link]

  • Olex2 Tutorials for new users How to install Olex2 from scratch. (2019, December 20). YouTube. [Link]

  • User guide to crystal structure refinement with SHELXL. [Link]

  • Bruno, I. J., Cole, J. C., Edington, P. R., Kessler, M., Macrae, C. F., McCabe, P., ... & Taylor, R. (2002). New software for searching the Cambridge Structural Database and visualizing crystal structures. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 389-397. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). [Link]

  • Solve a small-molecule structure - CCP4 wiki. (2025, December 13). [Link]

  • Structure Determination with SHELX - MIT. [Link]

  • Olex Tutorial. (n.d.). Zenodo. [Link]

  • Services: Single Crystal X-Ray Diffraction. Department of Chemistry, Biochemistry and Pharmaceutical Sciences - Universität Bern. [Link]

  • How to grow crystals for X-ray crystallography. (2024, July 30). IUCr Journals. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026, January 7). Oreate AI Blog. [Link]

  • Voloshchuk, V., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Azaindole Therapeutic Agents. (2021). PMC. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025, November 23). MDPI. [Link]

  • Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments. [Link]

  • Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111). (2023, June 8). The Journal of Physical Chemistry C. [Link]

  • Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111). PMC. [Link]

  • Combination of hydrogen and coordination bonding for the construction of one-dimensional networks based on a 7-azaindole appended dipyrrin. CrystEngComm. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. [Link]

  • Synthesis of 6-azaindoles with “unusual” substitution pattern. American Chemical Society. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023, February 22). ACS Omega. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. [Link]

  • A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters. ResearchGate. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • How To: Grow X-Ray Quality Crystals. Chemistry - University of Rochester. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate. [Link]

  • Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. UAM. [Link]

  • Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. [Link]

  • A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. (2005, August 5). PubMed. [Link]

  • X‐Ray crystallographic structures of compounds 4 a, 6 a, 6 b, and 7 a. ResearchGate. [Link]

  • Crystal Growing Tips and Methods. University of Pennsylvania. [Link]

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Safety & Regulatory Compliance

Safety

3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine proper disposal procedures

Operational Guide: Safe Disposal and Waste Management of 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine Executive Summary & Chemical Profile This guide mandates the operational procedures for the disposal of 3-Bromo-2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Waste Management of 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine

Executive Summary & Chemical Profile

This guide mandates the operational procedures for the disposal of 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine . As a halogenated heteroaromatic compound, this substance presents specific downstream risks during incineration—primarily the generation of corrosive hydrogen bromide (HBr) and nitrogen oxides (NOx).

Standard organic waste streams often lack the scrubbing capacity for high-halogen content.[1] Therefore, strict segregation at the bench level is required to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to protect facility infrastructure.

Chemical Identity & Hazard Basis
PropertyDataOperational Implication
Chemical Structure Brominated 6-azaindole derivativeDo not mix with oxidizers. The electron-rich pyrrole ring can react exothermically.[1]
Halogen Content Contains Bromine (Br)Mandatory Segregation. Must enter "Halogenated Waste" streams to ensure proper incineration scrubbing.[1]
Combustion Byproducts HBr, NOx, CO, CO₂Inhalation Hazard. Fire in the waste container will release corrosive acid gas.[2][1]
Physical State Solid (typically off-white/yellow)Dust control measures required during transfer to waste containers.[1]

Pre-Disposal: Segregation & Compatibility

The most common failure point in chemical disposal is improper segregation at the point of generation.

The Golden Rule: Never dispose of this compound in "General Organic" or "Non-Halogenated" waste containers.[1]

Compatibility Matrix
  • Incompatible With: Strong oxidizing agents (e.g., Nitric acid, Peroxides, Permanganates).[2][1] Mixing results in rapid decomposition and potential fire.[1]

  • Compatible With: General halogenated organic solvents (Dichloromethane, Chloroform) and non-halogenated compatible solvents (Methanol, Ethyl Acetate) only if the waste stream is designated for halogens.[2][1]

Operational Disposal Protocol

This protocol utilizes a self-validating decision tree.[1] Follow the logic path below to determine the correct waste stream.

Step-by-Step Workflow

Scenario A: Pure Solid Waste (Expired/Excess Reagent) [2][1]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[2][1] 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine.[1]

    • Hazard Checkbox: Toxic, Irritant.[2][1]

  • Action: Cap tightly. Tape the cap if transporting through public corridors.[1] Place in the Solid Hazardous Waste bin.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors) [2][1]

  • Assessment: Does the solvent mixture contain other halogens (DCM, etc.)?

    • Yes: Pour into the Halogenated Solvent Waste carboy.[1]

    • No (e.g., Ethanol/Water):STOP. You must still dispose of this in the Halogenated Solvent Waste carboy because the solute (the target compound) introduces bromine into the stream.[1]

  • pH Check: If the reaction involved acids/bases, neutralize to pH 5–9 before adding to the solvent carboy to prevent container degradation.

Visual Decision Logic (DOT Diagram)

DisposalWorkflow Start Waste Generation: 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure Compound/Contaminated Solids) StateCheck->SolidPath Solid/Wipes LiquidPath Liquid Solution (Reaction Mixture/HPLC Waste) StateCheck->LiquidPath In Solution BinA DISPOSAL BIN A: Solid Hazardous Waste (Label: Toxic/Irritant) SolidPath->BinA SolventCheck Is the Solvent Halogenated? LiquidPath->SolventCheck BinB DISPOSAL BIN B: Halogenated Organic Solvents (High BTU Incineration) SolventCheck->BinB Yes (e.g., DCM) SolventCheck->BinB No (e.g., MeOH) Note CRITICAL: Even if solvent is non-halogenated, solute introduces Bromine. MUST go to Halogenated Waste. SolventCheck->Note Note->BinB

Figure 1: Decision tree for waste stream selection. Note that liquid waste defaults to "Halogenated" regardless of the solvent carrier due to the brominated solute.[2]

Regulatory & Compliance Framework (RCRA)

While this specific CAS is not typically "P-listed" or "U-listed" (specific commercial chemical products) under US EPA regulations, it is regulated based on Process Knowledge and Characteristics .[1]

  • Waste Characterization:

    • Ignitability (D001): Applicable if dissolved in flammable solvents.[1]

    • Toxicity: Due to the halogenated nature and biological activity of azaindoles, it must be treated as toxic.[1]

  • Disposal Method: The required method is High-Temperature Incineration with acid gas scrubbing.[1] This ensures the thermal decomposition of the pyrrolo-pyridine core and the neutralization of the resulting HBr gas.[1]

Labeling Requirement: Ensure the waste tag explicitly lists "Brominated Organics" to alert the disposal facility of the halogen content.[1]

Emergency Procedures: Spills & Exposure

In the event of a spill prior to disposal, execute the following:

  • Evacuate & Ventilate: If the spill is significant (>5g) and dust is visible, clear the immediate area.[1]

  • PPE: Don double nitrile gloves (0.11mm minimum), safety goggles, and a lab coat.[2][1] Use a P95/N95 respirator if dust is present.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.[2][1]

    • Liquids: Absorb with vermiculite or a generic spill pad.[1]

  • Decontamination: Clean the surface with a mild detergent and water.[1] Do not use bleach (sodium hypochlorite), as it may react with the nitrogen-rich ring system.[1]

  • Disposal of Cleanup Materials: All wipes and absorbents must go into the Solid Hazardous Waste bin (Bin A from Figure 1).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 7-Azaindole Derivatives.[1] (Provides structural basis for reactivity and combustion hazards).[1][3] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (Defines Ignitability and Toxicity characteristic waste streams).[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Halogenated Organic Chemicals. Available at: [Link][1]

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